OVA (329-337)
Description
Properties
Molecular Formula |
C38H60N12O15 |
|---|---|
Molecular Weight |
925.0 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1 |
InChI Key |
WDUIVGVJPMWQBK-DACHUPBLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
T-Cell Recognition of Ovalbumin Peptide 329-337: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular and cellular mechanisms governing the recognition of the ovalbumin (OVA) peptide 329-337 by T-cells. This peptide serves as a model antigen in immunology, offering critical insights into antigen presentation, T-cell receptor (TCR) specificity, and the ensuing signaling cascades that orchestrate an immune response.
Core Concepts in OVA (329-337) T-Cell Recognition
The immune recognition of the OVA peptide spanning amino acid residues 329-337 is a well-characterized process involving its presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. The core epitope, encompassing residues 329-337, is recognized by specific T-cell clones, most notably DO11.10 and OT-II.[1][2] This interaction is a cornerstone of adaptive immunity, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.
The OVA peptide 323-339 can be presented by the I-Ad MHC class II molecule in at least three different binding registers.[1][2] However, T-cell clones such as DO11.10 and OT-II are specific for the C-terminal epitope with the core sequence of amino acids 329-337.[1][2][3]
Quantitative Analysis of T-Cell Responses
The cellular response to OVA (329-337) has been quantified through various in vitro and in vivo assays. These studies have elucidated the critical residues for TCR interaction and the functional consequences of this recognition.
| Experiment | Cell Type | Peptide Variant | Endpoint Measured | Key Finding | Reference |
| T-cell Proliferation Assay | DO11.10 RAG-/- T-cells | Alanine-substituted peptides | Proliferation | Amino acids 331, 333, and 335 are important for the DO11.10 response.[2] | [2] |
| T-cell Proliferation Assay | OT-II T-cells | Alanine-substituted peptides | Proliferation | Amino acids 331, 333, and 336 are important for the OT-II response.[2] | [2] |
| IL-2 Secretion Assay | DO11.10 hybridoma | N-terminally truncated variants | IL-2 Release | N-terminal flanking residues are critical for stabilizing the weakly binding active register. | [4] |
| In vivo T-cell Expansion | BALB/c mice | Ovalbumin protein | Frequency of register-specific T-cells | T-cells specific for each of the four potential registers of OVA 323-339 can be detected after immunization.[3] | [3] |
| T-cell Activation Assay | OT-II tg T-cells | OVA 329-337 peptide | LCK and ZAP70 activation | CD146 is involved in proximal TCR signaling, and its absence leads to defective LCK and ZAP70 activation.[5] | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and for the design of future studies.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigenic stimulation.
-
Cell Preparation: Isolate CD4+ T-cells from the spleens and lymph nodes of transgenic mice (e.g., DO11.10 or OT-II).
-
Antigen Presenting Cells (APCs): Prepare irradiated splenocytes as APCs.
-
Co-culture: Co-culture the purified T-cells with APCs in a 96-well plate.
-
Peptide Stimulation: Add the OVA peptide (wild-type or variants) at a range of concentrations.
-
Incubation: Incubate the cells for 72 hours.
-
Proliferation Measurement: Add a radioactive tracer (e.g., [3H]thymidine) or a fluorescent dye (e.g., CFSE) to the culture for the final 18 hours of incubation. Measure the incorporation of the tracer or the dilution of the dye to quantify cell proliferation.
MHC Class II Tetramer Staining
This technique is used to identify and quantify antigen-specific T-cells.
-
Cell Preparation: Obtain single-cell suspensions from lymphoid organs (e.g., spleen, lymph nodes).
-
Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated I-Ab/OVA (329-337) tetramer for 2 hours at 37°C.[6][7]
-
Surface Marker Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers such as CD4, CD44, and CD69.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of tetramer-positive cells within the CD4+ T-cell population.
Signaling Pathways in T-Cell Recognition
The binding of the TCR to the OVA (329-337)-MHC complex initiates a cascade of intracellular signaling events, leading to T-cell activation.
Caption: TCR signaling cascade upon OVA (329-337) recognition.
Experimental Workflow for Identifying Antigen-Specific T-Cells
The following diagram illustrates a typical workflow for the identification and characterization of OVA (329-337)-specific T-cells from an immunized mouse.
References
- 1. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - CD146 bound to LCK promotes T cell receptor signaling and antitumor immune responses in mice [jci.org]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
Unraveling the Immunological Significance of Ovalbumin Epitopes: A Technical Guide to OVA (329-337) and SIINFEKL
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of two critical epitopes derived from chicken ovalbumin (OVA): the MHC class II-restricted epitope OVA (329-337) and the MHC class I-restricted epitope OVA (257-264), widely known as SIINFEKL. Ovalbumin has emerged as a cornerstone model antigen in immunology, and these epitopes are instrumental in dissecting the fundamental mechanisms of antigen processing, presentation, and T-cell activation. This guide offers a detailed exploration of their discovery, immunological significance, and the experimental protocols central to their study, tailored for researchers and professionals in drug development.
Core Concepts: Distinguishing OVA (329-337) and SIINFEKL
It is crucial to distinguish between the two primary OVA epitopes that are central to immunological research:
-
OVA (329-337): This peptide fragment is presented by MHC class II molecules (I-Ab and I-Ad in mice) to CD4+ T helper cells. Its recognition is a key event in initiating adaptive immune responses, including the activation of B cells and cytotoxic T lymphocytes. The core sequence recognized by the OT-II T-cell receptor (TCR) is contained within the larger 323-339 fragment.
-
SIINFEKL (OVA 257-264): This octapeptide is the immunodominant MHC class I-restricted epitope of ovalbumin. It is presented by the H-2Kb molecule in C57BL/6 mice and is recognized by the TCR of CD8+ cytotoxic T lymphocytes (CTLs), designated as OT-I. The SIINFEKL-OT-I interaction is a benchmark system for studying CTL responses, anti-tumor immunity, and vaccine efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the binding and recognition of these pivotal epitopes.
Table 1: MHC Binding Affinity of OVA Epitopes
| Epitope | Peptide Sequence | MHC Allele | Binding Affinity (KD) | Measurement Method |
| SIINFEKL | S-I-I-N-F-E-K-L | H-2Kb | ~10 nM[1] | Kinetic analysis |
| OVA (329-337) | A-A-H-A-E-I-N-E-A | I-Ab | Not explicitly quantified in search results | MHC Tetramer Staining[2] |
| OVA (323-339) | I-S-Q-A-V-H-A-A-H-A-E-I-N-E-A-G-R | I-Ad | Not explicitly quantified in search results | T-cell proliferation assays[3] |
Table 2: T-Cell Recognition and Activation Parameters
| T-Cell Specificity | Epitope | MHC Restriction | Key TCR Contact Residues |
| OT-I | SIINFEKL | H-2Kb | Not explicitly detailed in search results |
| OT-II | OVA (329-337) within 323-339 | I-Ab / I-Ad | Amino acid at position 333 is a primary TCR contact residue.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and workflows.
Antigen Processing and Presentation Pathways
The presentation of OVA epitopes to T cells follows two distinct pathways depending on the MHC class.
Caption: MHC Class I Antigen Presentation Pathway for SIINFEKL.
Caption: MHC Class II Antigen Presentation Pathway for OVA (329-337).
Experimental Workflows
The following diagrams outline the typical workflows for key immunological assays used to study OVA epitope-specific T-cell responses.
Caption: Workflow for ELISpot Assay.
Caption: Workflow for a Flow Cytometry-Based Cytotoxicity Assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of OVA epitopes.
In Vitro T-Cell Activation and Proliferation Assay (OT-II)
This protocol is designed to assess the activation and proliferation of OVA (329-337)-specific CD4+ T cells.
-
Cell Preparation:
-
Isolate splenocytes from an OT-II transgenic mouse.
-
Enrich for CD4+ T cells using a magnetic bead-based negative selection kit.
-
Prepare antigen-presenting cells (APCs) by isolating splenocytes from a wild-type C57BL/6 mouse and irradiating them (e.g., 3000 rads) to prevent their proliferation.
-
-
Cell Culture:
-
In a 96-well round-bottom plate, co-culture 1 x 105 purified OT-II CD4+ T cells with 2 x 105 irradiated APCs per well.
-
Add varying concentrations of OVA (323-339) peptide (e.g., from 0.01 to 10 µg/mL).
-
Culture in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol.
-
Incubate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Proliferation Measurement:
-
For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a glass fiber filter and measure thymidine incorporation using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
Alternatively, label OT-II cells with a proliferation dye such as CFSE before culture and analyze dye dilution by flow cytometry after 72 hours.
-
-
Activation Marker Analysis:
-
After 24-48 hours of culture, harvest cells and stain for surface activation markers such as CD25 and CD69 using fluorescently labeled antibodies.
-
Analyze the percentage of CD25+ and CD69+ cells within the CD4+ T-cell population by flow cytometry.
-
ELISpot Assay for Cytokine Secretion
This protocol quantifies the number of cytokine-secreting T cells upon antigen-specific stimulation.
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-2) overnight at 4°C.
-
Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from an immunized mouse.
-
Add 2-5 x 105 cells per well.
-
Stimulate the cells with the relevant OVA peptide (SIINFEKL for CD8+ T-cell responses, OVA (323-339) for CD4+ T-cell responses) at an optimal concentration (typically 1-10 µg/mL).
-
Include positive control wells (e.g., stimulation with a mitogen like Concanavalin A) and negative control wells (no peptide).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Lyse the cells and wash the plate thoroughly.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at room temperature.
-
Wash the plate and add a streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Stop the color development by washing with water once spots are visible.
-
-
Analysis:
-
Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
In Vitro Cytotoxicity Assay (OT-I)
This assay measures the ability of SIINFEKL-specific CD8+ T cells to kill target cells presenting the epitope.
-
Effector Cell Preparation:
-
Isolate CD8+ T cells from the spleen of an OT-I transgenic mouse.
-
Activate and expand the OT-I cells in vitro for 3-5 days by co-culturing with irradiated, SIINFEKL-pulsed splenocytes in the presence of IL-2.
-
-
Target Cell Preparation:
-
Use a suitable target cell line that expresses H-2Kb (e.g., MC38 or EL4).
-
Label the target cells with a fluorescent dye (e.g., 5 µM CFSE) for 10 minutes at 37°C.
-
Wash the cells and pulse one aliquot with 1 µM SIINFEKL peptide for 1 hour at 37°C. Leave another aliquot unpulsed as a control.
-
-
Co-culture:
-
In a 96-well U-bottom plate, co-culture the activated OT-I effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 3:1, 1:1).
-
Set up control wells with target cells alone (pulsed and unpulsed).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis by Flow Cytometry:
-
At the end of the incubation, add a viability dye that is excluded by live cells (e.g., Propidium Iodide or 7-AAD) to each well.
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population and determine the percentage of dead cells (PI or 7-AAD positive).
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100
-
Experimental Lysis: % dead target cells in the presence of effector cells.
-
Spontaneous Lysis: % dead target cells in the absence of effector cells.
-
-
Conclusion
The OVA (329-337) and SIINFEKL epitopes are indispensable tools in immunological research and the development of novel therapeutics. A thorough understanding of their distinct roles in CD4+ and CD8+ T-cell activation, coupled with proficiency in the experimental techniques outlined in this guide, is essential for advancing our knowledge of adaptive immunity and for the rational design of vaccines and immunotherapies. This guide provides a foundational resource for researchers and drug development professionals, enabling them to effectively leverage these model antigens in their scientific endeavors.
References
The Central Role of OVA (329-337) in Modern Immunological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ovalbumin peptide fragment 329-337 (OVA329-337) has become an indispensable tool in immunological studies, serving as a model antigen for dissecting the complexities of T-cell mediated immunity. This technical guide provides an in-depth overview of the core functionalities of OVA329-337, detailing its use in experimental protocols, presenting key quantitative data, and visualizing the associated immunological pathways and workflows.
Core Properties and Immunological Function
OVA329-337 is a nine-amino-acid peptide with the sequence AAHAEINEA.[1][2] It represents the core epitope of the larger, well-characterized ovalbumin peptide OVA323-339.[3][4][5] Its primary role in immunology stems from its ability to be presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the mouse I-Ab and I-Ad alleles, to CD4+ T helper cells.[6][7] This interaction is crucial for initiating and shaping adaptive immune responses.
The specificity of this interaction is famously exploited in studies involving transgenic T cell receptor (TCR) mice, particularly the OT-II model. OT-II mice possess a transgenic TCR specifically engineered to recognize the OVA329-337 peptide when presented by I-Ab.[2][8][9] This provides researchers with a readily available and homogenous population of antigen-specific CD4+ T cells, facilitating highly controlled in vitro and in vivo experiments.
Quantitative Data Summary
The use of OVA329-337 in various experimental settings has generated a substantial amount of quantitative data. The tables below summarize key findings from the literature, providing a comparative overview of its application and the resulting immunological outcomes.
Table 1: In Vitro T Cell Proliferation and Stimulation
| Cell Type | Peptide Concentration for Half-Maximal Proliferation | T Cell Stimulation Assay Peptide Concentration | Reference |
| DO11.10 | 25 µM (for OVA329-339) | 1 µM (for OVA326-339) | [3][7] |
| OT-II | 30 µM (for OVA329-339) | 0-10 µg/ml | [3][10] |
Table 2: In Vivo Immunization and T Cell Response
| Animal Model | Immunization Dose | Adjuvant | Route of Immunization | Analyzed Tissues | Reference |
| C57BL/6 mice | 200µg OVA protein | 50µg CpG | Intraperitoneal | Spleen | [7] |
| BALB/c mice | 10 µg OVA323-339 | Complete Freund's Adjuvant (CFA) | Footpad and base of tail | Draining lymph nodes | [11] |
Table 3: Naïve T Cell Precursor Frequencies
| T Cell Specificity | Naïve CD4+ T Cells per Mouse | Reference |
| OVA:I-Ab-binding | ~40 | [12] |
| 2W:I-Ab-binding | ~260 | [12] |
| FliC:I-Ab-binding | ~20 | [12] |
| LLO190-201:I-Ab-binding | ~80 | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of immunological research. The following sections outline common experimental protocols involving the OVA329-337 peptide.
In Vitro Antigen Presentation and T Cell Proliferation Assay
This protocol is designed to assess the ability of antigen-presenting cells (APCs) to process and present the OVA329-337 epitope to specific T cells, leading to their proliferation.
-
Preparation of Antigen-Presenting Cells (APCs):
-
Harvest bone marrow-derived dendritic cells (BMDCs) from mice.
-
Wash the cells with cold PBS and centrifuge at 279 x g for 5 minutes.
-
Resuspend the BMDCs in T cell medium at a concentration of 106 cells/ml.
-
Plate 100 µl of the BMDC suspension into a 96-well plate.
-
Pulse the BMDCs with 1 µg/ml of OVA329-337 peptide.[8]
-
-
Co-culture with T Cells:
-
Isolate CD4+ T cells from the spleen and lymph nodes of OT-II transgenic mice.
-
Add the isolated OT-II CD4+ T cells to the wells containing the peptide-pulsed BMDCs.
-
Incubate the co-culture for a designated period (e.g., 3 days).
-
-
Assessment of T Cell Proliferation:
In Vivo Mouse Immunization and Analysis of T Cell Response
This protocol outlines the steps for immunizing mice to elicit an OVA329-337-specific T cell response in vivo.
-
Immunization:
-
Prepare the immunogen by emulsifying the OVA protein or peptide with an appropriate adjuvant (e.g., Complete Freund's Adjuvant or CpG oligodeoxynucleotides).
-
Immunize mice (e.g., C57BL/6) via a suitable route, such as intraperitoneally or subcutaneously at the base of the tail and in the footpads.[7][11] A typical dose is 200 µg of OVA protein with 50 µg of CpG.[7]
-
-
T Cell Isolation and Analysis:
-
After a specific period (e.g., 6-8 days), sacrifice the mice and harvest the spleens and/or draining lymph nodes.[7][11]
-
Prepare single-cell suspensions from the harvested tissues.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD44, CD69) and an I-Ab/OVA329-337 tetramer.[7]
-
Analyze the stained cells by flow cytometry to quantify the percentage and number of OVA-specific CD4+ T cells.
-
Visualizing Immunological Processes
Diagrams are essential for conceptualizing the complex interactions and workflows in immunological studies. The following Graphviz diagrams illustrate key processes involving OVA329-337.
Caption: MHC Class II antigen presentation pathway of OVA (329-337).
References
- 1. OVA (329-337) - 1 mg [anaspec.com]
- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OVA (329-337) - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
- 8. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]
- 9. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [en.bio-protocol.org]
- 10. pnas.org [pnas.org]
- 11. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of naïve T cell precursor frequency and recruitment in dictating immune response magnitude - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the OVA (329-337) Peptide: Sequence, Structure, and Immunological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chicken ovalbumin (OVA) derived peptide, OVA (329-337). This nonapeptide is a cornerstone in immunological research, serving as a model class II major histocompatibility complex (MHC) restricted T-cell epitope. This document details its amino acid sequence, structural characteristics when bound to MHC molecules, and relevant experimental protocols for its use in research and development.
Amino Acid Sequence and Physicochemical Properties
The OVA (329-337) peptide is a nine-amino-acid sequence derived from the C-terminal region of the full-length chicken ovalbumin protein.[1][2][3]
Table 1: Amino Acid Sequence of OVA (329-337)
| Representation | Sequence |
| One-Letter Code | AAHAEINEA |
| Three-Letter Code | Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C38H60N12O15 |
| Molecular Weight | 925.0 g/mol |
Structural Characteristics
The three-dimensional structure of the OVA (329-337) peptide is most relevant when it is in complex with an MHC class II molecule. While a crystal structure for the precise OVA (329-337) peptide in complex with H-2 IAb is not available in the Protein Data Bank (PDB), its binding characteristics can be inferred from studies of the larger OVA (323-339) peptide, of which it is the core epitope.[4]
The peptide binds to the groove of the MHC class II molecule, with specific amino acid side chains acting as anchors by fitting into pockets within the MHC binding groove. Other residues are exposed and are available for interaction with the T-cell receptor (TCR). For the related OVA (323-339) peptide, it has been shown to bind to the murine MHC class II molecule I-Ad in at least three different registers.[4][5] The core 329-337 sequence is crucial for the interaction with both DO11.10 (I-Ad restricted) and OT-II (I-Ab restricted) T-cells.[4]
Quantitative Data: MHC Binding Affinity
The binding affinity of the OVA (329-337) peptide to MHC class II molecules is a critical parameter for its immunogenicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the binding of the parent OVA (323-339) peptide to I-Ad and I-Ab, which contains the 329-337 core sequence. Lower IC50 values indicate higher binding affinity.
Table 2: MHC Class II Binding Affinity of OVA (323-339) Peptide
| MHC Allele | Peptide | IC50 (μM) |
| I-Ad | OVA (323-339) | 1.2 |
| I-Ab | OVA (323-339) | 15 |
Data adapted from Recognition of MHC-II peptide ligands that contain β-amino acids, PloS one, 2014.
Experimental Protocols
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for obtaining the OVA (329-337) peptide. The following is a generalized protocol.
Methodology:
-
Resin Preparation: Start with a suitable solid support, such as Wang resin.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids from the C-terminus (Alanine) to the N-terminus (Alanine). Activation of amino acids is typically achieved using HBTU and HOBt in the presence of DIPEA.
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
T-Cell Activation Assay
This assay measures the activation of OVA (329-337)-specific T-cells, such as those from OT-II transgenic mice.
Methodology:
-
Cell Preparation: Isolate antigen-presenting cells (APCs), such as splenocytes, and OVA (329-337)-specific CD4+ T-cells from OT-II transgenic mice.
-
Peptide Pulsing: Incubate the APCs with varying concentrations of the OVA (329-337) peptide.
-
Co-culture: Co-culture the peptide-pulsed APCs with the OT-II T-cells.
-
Assay for Activation: After a suitable incubation period (e.g., 48-72 hours), assess T-cell activation by:
-
Cytokine Production: Measure the concentration of cytokines, such as Interleukin-2 (IL-2), in the culture supernatant by ELISA.
-
Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution.
-
MHC Tetramer Staining
MHC tetramers loaded with the OVA (329-337) peptide can be used to identify and quantify OVA-specific T-cells by flow cytometry.
Methodology:
-
Cell Preparation: Obtain a single-cell suspension of lymphocytes from the tissue of interest (e.g., spleen or lymph nodes).
-
Tetramer Staining: Incubate the cells with a fluorochrome-labeled I-Ab/OVA(329-337) tetramer.
-
Surface Marker Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers, such as CD4, to identify the T-cell population of interest.
-
Washing: Wash the cells to remove unbound tetramer and antibodies.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of tetramer-positive cells within the CD4+ T-cell population.
Signaling Pathway
The recognition of the OVA (329-337)-I-Ab complex by the TCR on a CD4+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.
This guide provides a foundational understanding of the OVA (329-337) peptide, a vital tool in immunological research. The provided data and protocols serve as a starting point for designing and executing experiments in the fields of immunology and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the critical interactions between the ovalbumin (OVA) peptide fragment 329-337 and the DO11.10 T-cell receptor (TCR), a widely utilized model system in immunology for studying CD4+ T-cell responses. The DO11.10 TCR recognizes this specific peptide presented by the murine major histocompatibility complex (MHC) class II molecule, I-A^d^. Understanding the key amino acid residues that mediate this interaction is crucial for designing altered peptide ligands, developing immunotherapies, and advancing our knowledge of T-cell activation.
Core Concepts of the DO11.10-OVA Interaction
The interaction between the DO11.10 TCR and the OVA (329-337) peptide presented by I-A^d^ is a cornerstone for studying T-cell specificity and activation. The peptide, with the sequence AAHAEINEA , binds to the peptide-binding groove of the I-A^d^ molecule. The DO11.10 TCR then recognizes the exposed amino acid residues of the peptide, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine secretion.
Extensive research has identified specific residues within the OVA (329-337) peptide that are paramount for TCR recognition. These "TCR contact residues" are the focal points of this guide.
Quantitative Analysis of TCR Contact Residues
The functional importance of each amino acid residue within the OVA (329-337) peptide for DO11.10 TCR recognition has been interrogated through systematic mutational analysis. The primary method for quantifying the impact of these mutations is the measurement of T-cell activation in response to altered peptides. This is often expressed as the effective concentration required to achieve 50% of the maximal response (EC50). A lower EC50 value indicates a more potent peptide.
While a complete quantitative alanine scan with EC50 values for every position is not available in a single publication, the following table summarizes the known quantitative and qualitative data on the key TCR contact residues.
| Position | Wild-Type Residue | Substitution | Relative T-Cell Proliferation (at 1 µM) | EC50 (µM) | Role in TCR Interaction | Reference |
| 329 | A | - | - | - | MHC Anchor/Secondary TCR Contact | [1] |
| 330 | A | - | - | - | Not a primary contact residue | [2] |
| 331 | H | A | Decreased | - | Important Secondary TCR Contact | [2] |
| 332 | A | - | - | - | MHC Anchor | [1] |
| 333 | E | A | Significantly Decreased | - | Primary TCR Contact Residue | [2] |
| 334 | I | - | - | - | MHC Anchor | [1] |
| 335 | N | A | Decreased | - | Important Secondary TCR Contact | [2] |
| 336 | E | A | Moderately Decreased | - | Secondary TCR Contact | [2] |
| 337 | A | - | - | - | MHC Anchor | [1] |
| Wild-Type | AAHAEINEA | - | 100% | ~25 | - | [3] |
Experimental Protocols
The identification and characterization of TCR contact residues rely on robust in vitro assays that measure T-cell activation. Below are detailed methodologies for the key experiments cited.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells upon stimulation with the OVA peptide. Proliferation is quantified by the incorporation of radiolabeled thymidine into the DNA of dividing cells.
Materials:
-
DO11.10 T-cells (from DO11.10 TCR transgenic mice or hybridoma cell line)
-
Antigen-Presenting Cells (APCs), typically irradiated splenocytes from a syngeneic mouse strain (e.g., BALB/c)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
OVA (329-337) peptide and its synthetic variants
-
[³H]-Thymidine (1 µCi/well)
-
96-well round-bottom culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare a single-cell suspension of DO11.10 T-cells and APCs.
-
In a 96-well plate, co-culture 5 x 10⁴ DO11.10 T-cells with 2 x 10⁵ irradiated APCs per well.
-
Add serial dilutions of the OVA peptide or its variants to the wells. Include a no-peptide control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
During the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data is typically plotted as counts per minute (CPM) versus peptide concentration to determine the EC50 value.
IL-2 Secretion Assay (ELISA)
This assay quantifies the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Materials:
-
DO11.10 hybridoma cells
-
APCs (e.g., A20 cells)
-
RPMI 1640 medium (as described above)
-
OVA (329-337) peptide and its synthetic variants
-
96-well flat-bottom culture plates
-
Mouse IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with anti-mouse IL-2 capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
In a separate 96-well culture plate, co-culture 5 x 10⁴ DO11.10 hybridoma cells with 5 x 10⁴ A20 APCs per well.
-
Add serial dilutions of the OVA peptide or its variants and incubate for 24 hours at 37°C.
-
After incubation, centrifuge the culture plate and collect the supernatants.
-
Transfer the supernatants to the pre-coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated anti-mouse IL-2 detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using recombinant IL-2 to determine the concentration of IL-2 in the samples.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Identifying TCR Contact Residues
Caption: Workflow for identifying TCR contact residues.
DO11.10 TCR Signaling Pathway
Upon recognition of the OVA (329-337) peptide presented by I-A^d^, the DO11.10 TCR initiates a complex intracellular signaling cascade. This leads to the activation of transcription factors that drive T-cell proliferation, differentiation, and effector functions.
References
- 1. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB is crucial in proximal T-cell signaling for calcium influx and NFAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT | Semantic Scholar [semanticscholar.org]
Unraveling the Immunogenicity of OVA (329-337): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the immunogenicity of the ovalbumin (OVA) peptide fragment 329-337. This peptide serves as a critical model epitope in immunology, particularly for studying the mechanisms of CD4+ T-cell activation. Here, we consolidate key quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for professionals in immunological research and therapeutic development.
Core Concepts: Peptide Presentation and T-Cell Recognition
The immunogenicity of a peptide is fundamentally determined by its ability to be presented by Major Histocompatibility Complex (MHC) molecules and subsequently recognized by T-cell receptors (TCRs). The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a core epitope within the larger, well-characterized OVA (323-339) fragment. It is presented by the murine MHC class II molecule, I-A^b , to CD4+ T helper cells. The primary model for studying this interaction involves the use of T-cells from OT-II transgenic mice, which express a TCR specifically recognizing this peptide-MHC complex.
Quantitative Analysis of Immunogenicity
The response elicited by OVA (329-337) can be quantified through several key assays that measure the strength of MHC binding and the magnitude of the subsequent T-cell response.
Table 1: MHC Class II Binding Affinity
| Peptide | MHC Allele | Binding Affinity (IC50) | Assay Method |
| OVA (323-339) | I-A^d | 7 µM | Competitive Binding Assay |
Note: This value serves as a proxy for the binding affinity of the core epitope.
Table 2: T-Cell Response to Antigenic Stimulation
The activation of OT-II CD4+ T-cells by the OVA peptide is a hallmark of its immunogenicity. The following data, derived from studies using the parent OVA (323-339) peptide, illustrates typical quantitative responses. Experiments were conducted using splenocytes from OT-II mice stimulated with the peptide.
| Parameter | Assay | Stimulus | Result (vs. Control) |
| Early Activation Markers | Flow Cytometry | 5 µg/mL OVA (323-339) for 24h | Significant increase in % and MFI of CD25 and CD69[1] |
| Cytokine Secretion | ELISA | 5 µg/mL OVA (323-339) for 24h | IL-2: ~1500 pg/mLIFN-γ: ~4000 pg/mL[1] |
| T-Cell Proliferation | CFSE Dilution | 5 µg/mL OVA (323-339) for 72h | >80% of CD4+ T-cells proliferated (CFSE^low)[1] |
MFI: Median Fluorescence Intensity. Results are approximate values extracted from graphical data for illustrative purposes.[1]
Signaling and Experimental Frameworks
Visualizing the molecular pathways and experimental workflows is crucial for a deeper understanding of the processes governing immunogenicity.
Antigen Presentation and T-Cell Activation Pathway
The journey of the OVA peptide from uptake to T-cell activation involves a series of well-orchestrated cellular events. An antigen-presenting cell (APC), such as a dendritic cell, internalizes the ovalbumin protein, processes it into smaller peptide fragments, and loads the OVA (329-337) epitope onto an MHC class II (I-A^b) molecule. This complex is then transported to the cell surface for presentation to a specific CD4+ T-cell.
Caption: Antigen processing, presentation, and T-cell activation cascade for OVA (329-337).
Key Experimental Protocols
Reproducible and robust data are contingent on meticulous experimental execution. Below are detailed protocols for two fundamental assays used to quantify the immunogenicity of the OVA (329-337) peptide.
Protocol 1: MHC Class II-Peptide Binding Assay (Competitive ELISA)
This assay quantifies the binding affinity of a test peptide to a specific MHC class II molecule by measuring its ability to compete with a labeled, known-binding reference peptide.
1. Plate Coating (Day 1):
- Dilute a conformation-specific anti-MHC II antibody (e.g., anti-I-A^b) in coating buffer (e.g., PBS, pH 7.4).
- Add 100 µL of the antibody solution to each well of a 96-well high-binding ELISA plate.
- Seal the plate and incubate overnight at 4°C.
2. Binding Competition (Day 2):
- Wash the coated plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
- Prepare a solution containing a constant concentration of soluble, purified I-A^b molecules and a constant concentration of a biotinylated reference peptide known to bind I-A^b.
- Prepare serial dilutions of the unlabeled test peptide (OVA 329-337).
- In a separate polypropylene plate, mix the I-A^b/biotinylated-peptide solution with the different concentrations of the test peptide. Include controls with no competitor peptide (maximum binding) and no MHC molecules (background).
- Incubate this competition reaction for 48-72 hours at 37°C in a humidified incubator.
3. Capture and Detection (Day 4):
- Transfer the competition reaction mixtures from the polypropylene plate to the washed, antibody-coated ELISA plate.
- Incubate for 2 hours at room temperature to allow the capture of peptide-MHC complexes.
- Wash the plate 3-5 times with Wash Buffer.
- Add a solution of streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate 5-7 times with Wash Buffer.
- Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test peptide relative to the maximum binding control.
- Plot the percent inhibition versus the log of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
step1 [label="{Day 1|Coat ELISA plate\nwith anti-MHC Ab}"];
step2 [label="{Day 2|Incubate soluble MHC,\nbiotin-peptide, and\ncompetitor peptide (OVA 329-337)\nfor 48-72h}"];
step3 [label="{Day 4|Transfer mixture to\ncoated plate for capture}"];
step4 [label="{Day 4|Add Streptavidin-HRP\nand then substrate}"];
step5 [label="{Day 4|Read absorbance and\ncalculate IC50}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1 -> step2 -> step3 -> step4 -> step5;
}
Caption: Workflow for a competitive MHC Class II peptide binding assay.
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
1. Plate Preparation (Day 1):
- Activate the PVDF membrane of a 96-well ELISpot plate by adding 15-50 µL of 35% ethanol per well for 30 seconds.
- Wash the plate 5 times with sterile PBS.
- Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) diluted in sterile PBS.
- Seal the plate and incubate overnight at 4°C.
2. Cell Culture and Stimulation (Day 2):
- Prepare a single-cell suspension of splenocytes from an OT-II mouse.
- Wash the antibody-coated plate with sterile PBS to remove excess antibody, then add cell culture medium to block the plate for at least 1 hour at 37°C.
- Remove the blocking medium and add the OT-II splenocytes to the wells (typically 2x10^5 to 5x10^5 cells/well).
- Add the OVA (329-337) peptide at the desired concentration (e.g., 5 µg/mL). Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).
- Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
3. Detection and Development (Day 3):
- Wash the plate to remove cells, using PBS with 0.05% Tween-20 (PBST).
- Add a biotinylated detection antibody specific for the cytokine of interest.
- Incubate for 2 hours at room temperature.
- Wash the plate with PBST.
- Add streptavidin-alkaline phosphatase (ALP) conjugate.
- Incubate for 1 hour at room temperature.
- Wash the plate thoroughly with PBST and then PBS.
- Add the substrate solution (e.g., BCIP/NBT), which will form a colored precipitate (spot) at the site of cytokine secretion.
- Monitor spot development and stop the reaction by washing extensively with distilled water.
4. Analysis:
- Allow the plate to dry completely.
- Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
start [label="Coat ELISpot Plate with\nCapture Antibody (Day 1)", fillcolor="#FBBC05", fontcolor="#202124"];
add_cells [label="Add OT-II Splenocytes &\nOVA (329-337) Peptide (Day 2)"];
incubate [label="Incubate 18-24h at 37°C"];
detect [label="Add Biotinylated Detection Ab,\nfollowed by Streptavidin-ALP (Day 3)"];
develop [label="Add Substrate (BCIP/NBT)\nto form spots"];
analyze [label="Wash, Dry, and Count Spots\nusing an ELISpot Reader", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_cells -> incubate -> detect -> develop -> analyze;
}
Caption: Standard workflow for a T-cell ELISpot assay.
References
Methodological & Application
Application Notes and Protocols for In Vivo Immunization Studies Using OVA (329-337)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the ovalbumin (OVA) peptide 329-337 for in vivo immunization studies to elicit and analyze CD4+ T cell responses. The following sections detail experimental design, reagent preparation, immunization procedures, and methods for assessing the resulting immune response.
Introduction
The chicken ovalbumin peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II epitope recognized by CD4+ T helper cells in C57BL/6 mice. It is frequently used as a model antigen in immunological research to study T cell activation, differentiation, and memory. In conjunction with OT-II transgenic T cells, which express a T cell receptor (TCR) specific for the OVA 323-339 peptide presented by I-Ab, this system allows for precise tracking of antigen-specific CD4+ T cell responses.[1][2] These studies are crucial for vaccine development and understanding the mechanisms of cellular immunity.
Data Presentation: Quantitative Parameters for In Vivo Immunization
The following tables summarize key quantitative data for designing in vivo immunization experiments with OVA and its peptides.
Table 1: In Vivo Immunization Parameters
| Parameter | Description | Typical Range/Value | Citation |
| Antigen | Full-length ovalbumin protein | 10 - 200 µ g/mouse | [3][4] |
| OVA (329-337) peptide | 50 - 100 µ g/mouse | [1] | |
| Adjuvant | Incomplete Freund's Adjuvant (IFA) | Emulsion (1:1 with antigen) | [3] |
| Lipopolysaccharide (LPS) | 10 µ g/mouse | [3] | |
| CpG Oligodeoxynucleotides | 50 µ g/mouse | [5] | |
| Aluminum Hydroxide (Alum) | 85 µg of Al³⁺/mouse | [4] | |
| Route of Administration | Subcutaneous (s.c.) | Base of tail, flank | [3] |
| Intraperitoneal (i.p.) | [5] | ||
| Immunization Schedule | Primary Immunization | Day 0 | [3] |
| Booster Immunization | Day 7, 14, or as required | [3] | |
| Analysis Timepoint | Peak T cell response | 7 - 14 days post-immunization/boost | [3] |
Table 2: Ex Vivo T Cell Restimulation and Analysis
| Parameter | Description | Typical Concentration | Citation |
| Antigen for Restimulation | OVA (329-337) peptide | 1 - 10 µg/mL | [1] |
| Full-length OVA protein | 10 - 100 µg/mL | [3] | |
| Cell Density for Culture | Splenocytes or Lymph Node Cells | 1 - 2 x 10⁶ cells/well | [1] |
| Tetramer Staining | I-Ab/OVA (329-337) Tetramer | 15 - 30 nM | [6] |
| Incubation Time (Tetramer) | 1 - 2 hours at 37°C | [5][6] | |
| Incubation Time (ICS) | With Brefeldin A/Monensin | 4 - 6 hours |
Experimental Protocols
Protocol 1: In Vivo Immunization with OVA (329-337) Peptide
This protocol describes the immunization of mice to generate an OVA (329-337)-specific CD4+ T cell response.
Materials:
-
OVA (329-337) peptide (lyophilized)
-
Sterile, endotoxin-free PBS
-
Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized OVA (329-337) peptide in sterile, endotoxin-free PBS to a stock concentration of 1-2 mg/mL. Vortex briefly and ensure the peptide is fully dissolved. Store aliquots at -20°C or -80°C.
-
Antigen-Adjuvant Emulsion Preparation (with IFA):
-
In a sterile microfuge tube, mix the OVA (329-337) peptide solution with an equal volume of IFA (1:1 ratio).
-
Emulsify the mixture by repeatedly drawing it up and expelling it through a syringe or by vortexing vigorously until a thick, stable emulsion is formed. A stable emulsion will not separate upon standing for several minutes.
-
-
Immunization:
-
Load the antigen-adjuvant emulsion into an insulin syringe with a 27-30 gauge needle.
-
Administer 100-200 µL of the emulsion subcutaneously (s.c.) at the base of the tail or on the flank of the mouse. This corresponds to a dose of 50-100 µg of peptide per mouse.
-
-
Booster Immunization (Optional): A booster immunization can be given 7-14 days after the primary immunization using the same procedure to enhance the immune response.
-
Monitoring: Monitor the mice for any adverse reactions at the injection site.
-
Analysis: Tissues (spleen, draining lymph nodes) can be harvested for analysis 7-14 days after the final immunization.
Protocol 2: Tetramer Staining for OVA (329-337)-Specific CD4+ T Cells
This protocol allows for the direct visualization and quantification of OVA (329-337)-specific CD4+ T cells by flow cytometry.
Materials:
-
Single-cell suspension from spleen or lymph nodes of immunized mice
-
PE- or APC-conjugated I-Ab/OVA (329-337) tetramer
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD44, and a viability dye
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well V-bottom plate
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized mice. Count the cells and adjust the concentration to 1-2 x 10⁷ cells/mL in FACS buffer.
-
Tetramer Staining:
-
Surface Marker Staining:
-
Wash the cells once with FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4, anti-CD44) and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Gating Strategy: Gate on live, single cells, then on CD3+CD4+ T cells. Within this population, identify the tetramer-positive cells, which may also be CD44high, indicative of an activated/memory phenotype.
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol is used to measure the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by OVA (329-337)-specific CD4+ T cells following ex vivo restimulation.
Materials:
-
Single-cell suspension from spleen or lymph nodes
-
Complete RPMI medium
-
OVA (329-337) peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against surface markers (CD3, CD4) and intracellular cytokines (IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Restimulation:
-
Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate in complete RPMI medium.
-
Stimulate the cells with OVA (329-337) peptide at a final concentration of 1-10 µg/mL. Include an unstimulated control.
-
Incubate for 1-2 hours at 37°C.
-
-
Inhibition of Cytokine Secretion: Add a protein transport inhibitor (e.g., Brefeldin A) to each well and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD4) and a viability dye for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them according to the manufacturer's instructions for the fixation/permeabilization kit.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition: Wash the cells with permeabilization buffer and then resuspend in FACS buffer for flow cytometry analysis.
-
Analysis: Gate on live CD3+CD4+ T cells and quantify the percentage of cells expressing specific cytokines in response to peptide stimulation compared to the unstimulated control.
Protocol 4: ELISpot Assay
The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.
Materials:
-
ELISpot plate (PVDF membrane)
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)
-
Enzyme conjugate (e.g., Streptavidin-HRP) and substrate
-
Single-cell suspension from spleen or lymph nodes
-
OVA (329-337) peptide
Procedure:
-
Plate Preparation:
-
Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.
-
Coat the plate with the capture antibody overnight at 4°C.
-
Wash and block the plate to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Add 2-5 x 10⁵ cells per well.
-
Add OVA (329-337) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include positive (mitogen) and negative (medium only) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the substrate. Monitor for the development of spots.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.
Visualization of Experimental Workflow and Signaling Pathway
Antigen Presentation Pathway for OVA (329-337)
Caption: MHC Class II antigen presentation pathway for the OVA (329-337) peptide.
In Vivo Immunization and Analysis Workflow
Caption: Workflow for in vivo immunization and subsequent ex vivo analysis.
References
- 1. pnas.org [pnas.org]
- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. Correction of age-associated defects in dendritic cell enables CD4+ T cells to eradicate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germinal Center B Cell and T Follicular Helper Cell Responses to Viral Vector and Protein-in-Adjuvant Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
- 6. immunaware.com [immunaware.com]
Application Notes and Protocols for OVA (329-337) Peptide in T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing the OVA (329-337) peptide to induce T cell proliferation, a critical assay in immunology research and drug development for screening potential immunomodulatory compounds.
Introduction
The ovalbumin peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Ab. This makes it an invaluable tool for in vitro and in vivo studies of T cell activation, proliferation, and differentiation, particularly when using T cells from OT-II transgenic mice, which express a T cell receptor (TCR) specific for this peptide-MHC complex. This document outlines the principles, protocols, and expected outcomes for a standard T cell proliferation assay using the OVA (329-337) peptide.
Key Principles
T cell activation is initiated by the interaction of the T cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a signaling cascade that leads to T cell proliferation and cytokine production. The concentration of the peptide is a critical parameter that influences the magnitude of the T cell response.
Data Presentation: OVA (329-337) Peptide Concentration and T Cell Response
The optimal concentration of OVA (329-337) peptide can vary depending on the specific experimental conditions, including the type and number of T cells and APCs, and the chosen assay readout. The following table summarizes concentrations used in various studies to achieve significant T cell proliferation.
| Peptide Variant | T Cell Type | APC Type | Peptide Concentration | Assay Readout | Reference |
| OVA (329-337) | OT-II | Bone Marrow-Derived Dendritic Cells (BMDC) | 1 µg/ml | T cell proliferation | [1] |
| OVA (329-337) | OT-II | Splenocytes | 0-10 µg/ml | IL-2, IL-4, IFN-γ production; [3H]thymidine incorporation | [2] |
| OVA (329-339) | OT-II | Not specified | 30 µM (for half-maximal proliferation) | Proliferation | [3] |
| I-Ab loaded with OVA (329-337) | OT-II | Artificial APCs (aAPCs) | 80 ng/mL | T cell division and proliferation | [4] |
| OVA (326-339) | Splenocytes from immunized mice | Splenocytes | 1 µM | Proliferation (CFSE/CTV dilution) | [5] |
| OVA (323-339) | Naïve OT-II lymphocytes | Dendritic Cells | 1 nM - 1 µM (for DC pulsing) | Proliferation | [6] |
| OVA (323-339) | DO11.10 CD4 T cells | CHO stimulator cells | 0.5 µg/ml | Proliferation (CFSE dilution) | [7] |
Signaling Pathway
The recognition of the OVA (329-337) peptide presented by an MHC class II molecule on an APC by the TCR on a CD4+ T cell initiates a complex intracellular signaling cascade.
Caption: T cell activation signaling pathway upon recognition of the OVA peptide.
Experimental Workflow
A typical T cell proliferation assay involves isolating T cells and APCs, co-culturing them with the peptide, and then measuring the proliferative response.
Caption: Experimental workflow for a T cell proliferation assay.
Detailed Experimental Protocol
This protocol provides a method for assessing T cell proliferation using OT-II transgenic T cells and splenocytes as APCs, with CFSE dye dilution as the readout.
Materials:
-
OVA (329-337) peptide (lyophilized)
-
OT-II transgenic mouse
-
C57BL/6 mouse (wild-type)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
CD4+ T Cell Isolation Kit (e.g., magnetic bead-based)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Peptide Preparation:
-
Reconstitute the lyophilized OVA (329-337) peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in complete RPMI-1640 medium to prepare working concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 to 10 µg/mL.
-
-
Isolation and Labeling of OT-II CD4+ T Cells:
-
Euthanize the OT-II mouse and aseptically harvest the spleen and lymph nodes.
-
Prepare a single-cell suspension by mechanical disruption.
-
Isolate CD4+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
Resuspend the purified OT-II CD4+ T cells at a concentration of 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C in the dark.[1]
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.
-
-
Preparation of Antigen-Presenting Cells (APCs):
-
Euthanize a wild-type C57BL/6 mouse and aseptically harvest the spleen.
-
Prepare a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the splenocytes twice with complete RPMI-1640 medium.
-
Resuspend the splenocytes in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.
-
-
T Cell Proliferation Assay Setup:
-
In a 96-well round-bottom plate, add 100 µL of the labeled OT-II CD4+ T cell suspension to each well (2 x 105 cells/well).
-
Add 50 µL of the APC suspension to each well (1 x 105 cells/well).
-
Add 50 µL of the OVA (329-337) peptide working solutions to the respective wells to achieve the desired final concentrations.
-
Include negative control wells (no peptide) and positive control wells (e.g., anti-CD3/CD28 beads or a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis by Flow Cytometry:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against CD4 and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, CD4+ T cell population and analyze the CFSE fluorescence. Proliferation is indicated by the serial halving of CFSE intensity in daughter cells.
-
Conclusion
The OVA (329-337) peptide is a robust and specific stimulus for inducing the proliferation of OT-II CD4+ T cells. The provided protocols and data serve as a comprehensive guide for researchers to design and execute T cell proliferation assays for various applications in immunology and drug discovery. The optimal peptide concentration should be determined empirically for each specific experimental system to achieve the desired level of T cell activation.
References
- 1. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
- 6. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]
Application Notes and Protocols: In Vitro Stimulation of OT-II T Cells with OVA (329-337) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-II transgenic mice are a cornerstone model in immunology, expressing a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide 323-339 presented by the MHC class II molecule I-A^b^. The core epitope recognized by OT-II T cells is located within the amino acid sequence 329-337 (AAHAEINEA).[1][2] This system provides a powerful tool to study the dynamics of CD4+ T cell activation, differentiation, proliferation, and cytokine production in a controlled in vitro setting. These application notes provide detailed protocols for the isolation and stimulation of OT-II T cells with the OVA (329-337) peptide, along with methods for analyzing the cellular response.
Core Principles
The in vitro stimulation of OT-II T cells relies on mimicking the physiological activation process. This involves the presentation of the specific peptide antigen (OVA 329-337) by antigen-presenting cells (APCs) to naive OT-II CD4+ T cells. Upon recognition of the peptide-MHC complex by the TCR, a signaling cascade is initiated, leading to T cell activation, proliferation, and differentiation into effector cells.
Data Summary
The following tables summarize quantitative data from representative studies on the in vitro stimulation of OT-II T cells. These data illustrate typical outcomes for proliferation and cytokine production.
Table 1: OT-II T Cell Proliferation in Response to OVA Peptide Stimulation
| Antigen/Stimulus | Concentration | Culture Duration | Assay | Result (% Proliferating Cells) | Reference |
| OVA (323-339) | 1, 5, 10 µg/mL | 72 hours | CFSE Dilution | Dose-dependent increase in CFSE^low^ CD4+ T cells | [3][4] |
| OVA (323-339) | 50 ng/mL | 72 hours | CFSE Dilution | Significant T cell division observed | [5] |
| I-A^b^/OVA (329-337) aAPCs | 80 ng/mL | 7 days | Fold Proliferation | Similar proliferation to αCD3/αCD28 microbeads | [6] |
| OVA (329-337) | 30 µM | Not Specified | Proliferation Assay | Half-maximal proliferation achieved | [7] |
Table 2: Cytokine Production by OT-II T Cells Following OVA Peptide Stimulation
| Antigen/Stimulus | Concentration | Culture Duration | Cytokine Measured | Result | Reference |
| OVA (323-339) | 5 µg/mL | 24 hours | IL-2, IFN-γ | Increased levels detected by ELISA | [3] |
| OVA (323-339) | 10^-2^ to 0.1 µg/mL | 48 hours | IFN-γ, IL-2 | Dose-dependent production measured by flow cytometry | [8] |
| OVA (323-339) pulsed BMDCs | Not Specified | 48 hours (re-stimulation) | IL-17 | Secretion of IL-17 detected | [9] |
| OVA loaded BMDCs | Not Specified | Not Specified | IFN-γ, TNF-α | Production stimulated from OT-II T cells | [10][11] |
Experimental Protocols
Protocol 1: Isolation of OT-II CD4+ T Cells and Splenocytes as APCs
This protocol describes the isolation of naive CD4+ T cells from the spleen of an OT-II mouse and the preparation of total splenocytes to serve as APCs.
Materials:
-
Spleen from an OT-II mouse
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol (complete RPMI)
-
CD4+ T Cell Isolation Kit (negative selection)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainer
-
Carboxyfluorescein succinimidyl ester (CFSE)
Procedure:
-
Aseptically harvest the spleen from an OT-II mouse and place it in a petri dish containing cold complete RPMI.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Quench the lysis reaction by adding an excess of complete RPMI and centrifuge.
-
Resuspend the cell pellet in complete RPMI. A portion of this total splenocyte suspension can be used as APCs.
-
To isolate naive CD4+ T cells, proceed with a negative selection kit according to the manufacturer's instructions. This will deplete non-CD4+ T cells, B cells, macrophages, and other APCs.
-
For proliferation assays, label the isolated OT-II T cells with CFSE according to the manufacturer's protocol before co-culture.
Protocol 2: In Vitro Stimulation and Proliferation Assay
This protocol details the co-culture of OT-II T cells with peptide-pulsed APCs to induce activation and proliferation.
Materials:
-
Isolated OT-II CD4+ T cells (CFSE-labeled for proliferation)
-
Total splenocytes (as APCs) or Bone Marrow-Derived Dendritic Cells (BMDCs)
-
OVA (329-337) peptide (lyophilized, to be reconstituted)
-
96-well U-bottom culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-CD69)
Procedure:
-
Prepare a stock solution of OVA (329-337) peptide in sterile PBS or cell culture medium.
-
Seed 1 x 10^5^ total splenocytes (APCs) per well in a 96-well plate.[3]
-
Add the OVA peptide to the wells containing APCs at desired final concentrations (e.g., 1-10 µg/mL).[3][4]
-
Add 1 x 10^5^ CFSE-labeled OT-II CD4+ T cells to each well.
-
Include negative controls (e.g., OT-II cells and APCs without peptide) and positive controls (e.g., stimulation with anti-CD3/CD28 antibodies).
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 72-96 hours.[3][4]
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against cell surface markers like CD4.
-
Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD4+ T cell population.
Protocol 3: Cytokine Production Analysis
This protocol describes how to measure cytokine secretion by activated OT-II T cells.
Materials:
-
Co-culture supernatant from Protocol 2
-
ELISA kit for desired cytokines (e.g., IL-2, IFN-γ)
-
For intracellular staining: Protein transport inhibitor (e.g., Brefeldin A or Monensin), fixation/permeabilization buffers, and fluorescently labeled anti-cytokine antibodies.
Procedure (ELISA):
-
Set up the stimulation culture as described in Protocol 2. Supernatants can be collected at various time points (e.g., 24, 48, 72 hours).[3]
-
Centrifuge the culture plate to pellet the cells and carefully collect the supernatant.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
Procedure (Intracellular Cytokine Staining):
-
Set up the stimulation culture as described in Protocol 2.
-
For the final 4-6 hours of culture, add a protein transport inhibitor to the wells to cause cytokines to accumulate inside the cells.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a dedicated kit.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-2).
-
Analyze by flow cytometry, gating on the CD4+ T cell population.
Visualizations
OT-II T Cell Stimulation Workflow
Caption: Experimental workflow for in vitro OT-II T cell stimulation.
TCR Signaling Pathway in OT-II T Cell Activation
Caption: Simplified TCR signaling cascade in OT-II T cells.
References
- 1. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 4. The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - OvALT-2 suppresses OVA-specific OT-II T cell proliferation invitro. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis in response to microbial infection induces autoreactive TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Correction of age-associated defects in dendritic cell enables CD4+ T cells to eradicate tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: OVA (329-337) Peptide for Induction of Antigen-Specific T Cell Responses
Introduction
The ovalbumin (OVA) peptide, specifically the amino acid sequence 329-337 (AAHAEINEA), is a well-characterized, immunodominant epitope used extensively as a model antigen in immunological research.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class II molecule, I-A_b_ or I-A_d_, and is recognized by the T cell receptor (TCR) on CD4+ T helper cells, particularly those from OT-II transgenic mice.[3][4][5][6] The interaction between the OVA (329-337)-MHC II complex and the OT-II TCR is a cornerstone for studying the mechanisms of CD4+ T cell activation, differentiation, proliferation, and cytokine release.
For a comprehensive study of adaptive immunity, OVA (329-337) is often used in conjunction with the MHC class I-restricted OVA peptide (257-264), known as SIINFEKL.[7][8] While OVA (329-337) activates CD4+ T helper cells, SIINFEKL activates CD8+ cytotoxic T lymphocytes (CTLs) from OT-I transgenic mice, allowing researchers to investigate the interplay between both arms of the T cell-mediated immune response.[9][10] These application notes provide an overview and detailed protocols for utilizing the OVA (329-337) peptide to induce and analyze antigen-specific T cell responses.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for designing experiments using the OVA (329-337) peptide.
Table 1: Typical Reagent Concentrations for T Cell Assays
| Reagent | Application | Typical Concentration | Source(s) |
| OVA (329-337) Peptide | In Vitro DC/APC Pulsing | 1 - 10 µg/mL | [5][11][12] |
| In Vitro T Cell Restimulation | 1 µg/mL | [6] | |
| ELISpot Assay | 10 µg/mL | [13][14] | |
| SIINFEKL (OVA 257-264) | Positive Control (In Vitro) | 0.1 - 1 µg/mL | [7][15][16] |
| Brefeldin A | Intracellular Cytokine Staining | 1-10 µg/mL (final) | [17] |
| Anti-CD3/CD28 Beads | Positive Control (Polyclonal) | Manufacturer's recommendation | [15] |
| Recombinant IL-2 | T Cell Culture | 10 ng/mL or 30 U/mL | [10][14] |
Table 2: Typical Cell Numbers and Ratios for Co-culture Experiments
| Assay Type | Cell Type | Typical Number per Well (96-well plate) | Source(s) |
| T Cell Proliferation | Bone Marrow-Derived DCs (BMDCs) | 1 x 10^5 | [11] |
| OT-II CD4+ T Cells | 5 x 10^5 | [11] | |
| ELISpot | Peripheral Blood Mononuclear Cells (PBMCs) | 1 x 10^5 to 3 x 10^5 | [14][17] |
| Purified T Cells | 2 x 10^5 | [14] | |
| Dendritic Cells (DCs) | 2 x 10^4 | [14] | |
| In Vitro Stimulation | CD8+ T Cells | 5 x 10^4 | [7] |
| BMDCs | 5 x 10^4 | [7] |
Table 3: Typical Incubation Times and Conditions
| Experiment | Parameter | Duration | Source(s) |
| DC/APC Peptide Pulsing | Incubation Time | 1 - 24 hours | [4][12] |
| T Cell Co-culture | Proliferation/Activation Assay | 66 - 72 hours | [7] |
| Intracellular Cytokine Staining | Peptide Stimulation | 5 - 6 hours | [17] |
| Brefeldin A Treatment | 3 - 4 hours | [17] | |
| ELISpot Assay | Cell Incubation | 18 - 24 hours | [14][17] |
Experimental Protocols
Protocol 1: Reconstitution and Handling of OVA (329-337) Peptide
This protocol describes the proper reconstitution of lyophilized OVA (329-337) peptide for use in cell culture.
Materials:
-
Lyophilized OVA (329-337) peptide
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, endotoxin-free deionized water or PBS
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[17]
-
Add a small amount of pure DMSO to the vial to dissolve the peptide (e.g., 40 µL for a 1 mg vial).[17] Vortex thoroughly. Gentle warming (<40°C) can aid dissolution.[17]
-
Dilute the peptide stock solution with sterile, endotoxin-free water or PBS to a desired concentration (e.g., 1 mg/mL). This creates a high-concentration stock solution.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.[7]
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate sterile cell culture medium. Ensure the final DMSO concentration in the cell culture is below 1% (v/v) to prevent cytotoxicity.[17]
Protocol 2: In Vitro Stimulation of OT-II T Cells with Peptide-Pulsed Dendritic Cells
This protocol details how to pulse Bone Marrow-Derived Dendritic Cells (BMDCs) with OVA (329-337) peptide and co-culture them with OT-II CD4+ T cells to measure activation and proliferation.
Materials:
-
Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Splenocytes or purified CD4+ T cells from an OT-II mouse
-
Complete RPMI medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)
-
OVA (329-337) peptide working solution (e.g., 10 µg/mL)
-
96-well flat-bottom tissue culture plates
-
Positive control: Anti-CD3/CD28 beads or Concanavalin A
-
Negative control: Unpulsed BMDCs or BMDCs pulsed with an irrelevant peptide
Procedure:
-
Prepare BMDCs: Culture and differentiate bone marrow cells to generate immature BMDCs using appropriate cytokines (e.g., GM-CSF and IL-4). Mature the BMDCs with a stimulus like LPS (e.g., 200 ng/mL) for 24 hours if required for the experiment.[7]
-
Peptide Pulsing: Harvest mature BMDCs and resuspend them in complete RPMI medium. Add the OVA (329-337) peptide to the BMDC suspension at a final concentration of 1-10 µg/mL.[5][12] Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.[4]
-
Wash and Plate: After incubation, wash the BMDCs three times with sterile PBS or culture medium to remove excess, unbound peptide. Resuspend the washed, peptide-pulsed BMDCs and plate them in a 96-well plate at 5 x 10^4 to 1 x 10^5 cells/well.[11]
-
Prepare T Cells: Isolate splenocytes from an OT-II mouse. If desired, purify CD4+ T cells using a magnetic bead separation kit. Label T cells with a proliferation dye like CFSE or CellTrace™ Violet according to the manufacturer's protocol, if measuring proliferation.
-
Co-culture: Add 2-5 x 10^5 OT-II splenocytes or purified T cells to each well containing the peptide-pulsed BMDCs.[11]
-
Controls: Include wells with T cells and unpulsed BMDCs (negative control) and T cells stimulated with anti-CD3/CD28 beads (positive control).
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.[7]
-
Analysis: After incubation, harvest cells for analysis by flow cytometry to assess proliferation (dye dilution) or expression of activation markers (e.g., CD69, CD25, CD44).[9][18] Supernatants can be collected to measure cytokine secretion (e.g., IL-2, IFN-γ) by ELISA or CBA.
Protocol 3: Assessment of T Cell Response using IFN-γ ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay quantifies the number of antigen-specific T cells that secrete a particular cytokine, such as IFN-γ, at a single-cell level.[19]
Materials:
-
Commercially available mouse IFN-γ ELISpot kit (contains capture Ab, detection Ab, enzyme conjugate, and substrate)
-
PVDF membrane 96-well ELISpot plate
-
Splenocytes from immunized or control mice
-
OVA (329-337) peptide working solution (e.g., 20 µg/mL for a 2X stock)
-
Complete RPMI medium
-
Positive control: PHA or anti-CD3 antibody
-
Negative control: Medium only
Procedure:
-
Plate Preparation: Pre-wet the PVDF membrane in each well with 15-35 µL of 70% ethanol for 1 minute.[14] Wash the plate 3-5 times with sterile PBS.
-
Coating: Coat the plate with the anti-IFN-γ capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: The next day, wash the plate to remove unbound antibody. Block the membrane with blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.[14]
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Resuspend cells in complete RPMI medium.
-
Discard the blocking medium from the plate. Add 50 µL of the OVA (329-337) peptide working solution (at 2X final concentration) to the appropriate wells.[17] Add 50 µL of medium for negative control wells and 50 µL of a suitable mitogen for positive control wells.
-
Add 50 µL of the cell suspension (containing 2 x 10^5 to 4 x 10^5 cells) to each well.[17] The final volume should be 100 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[14] Do not disturb the plate during this time to ensure distinct spot formation.[14]
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate again and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate.
-
Development: Wash the plate thoroughly. Add the substrate solution and incubate until distinct spots develop. Stop the reaction by washing with deionized water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFC) per million plated cells.[14]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. 4.8. In Vitro Antigen Presentation and T Cell Activation [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- 15. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for MHC Class II Tetramer Staining with OVA (329-337) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class II tetramers are powerful reagents for the detection and quantification of antigen-specific CD4+ T cells, which play a crucial role in orchestrating adaptive immune responses.[1][2][3] This technique allows for the direct visualization and phenotyping of rare T cell populations by flow cytometry, providing valuable insights into infectious diseases, autoimmune disorders, cancer immunology, and vaccine development.[1][2] The principle relies on the multivalent binding of four MHC-peptide complexes, assembled on a streptavidin core, to T cell receptors (TCRs) with the corresponding specificity.[2] This multimerization significantly increases the avidity of the interaction, enabling stable detection of low-affinity TCRs.[2]
This document provides detailed application notes and protocols for staining cells with MHC class II tetramers loaded with the ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA).[4][5] This peptide is a well-characterized epitope presented by the mouse MHC class II molecule I-A(b) and is recognized by OT-II TCR transgenic T cells.[4][6][7]
Signaling Pathways and Experimental Workflow
MHC Class II Antigen Presentation Pathway
Caption: MHC Class II Antigen Presentation Pathway.
Experimental Workflow for MHC Class II Tetramer Staining
Caption: Experimental Workflow for MHC Class II Tetramer Staining.
Quantitative Data Summary
Successful MHC class II tetramer staining is dependent on several factors that require optimization. The following tables summarize typical ranges for key experimental parameters.
Table 1: Recommended Staining Conditions for MHC Class II Tetramers
| Parameter | Recommended Range | Notes |
| Tetramer Concentration | 1 - 20 µg/mL | Optimal concentration should be determined by titration. A common starting point is 2 µg/mL.[8] |
| Incubation Temperature | 4°C to 37°C | 37°C often yields better results for class II tetramers, but can increase cell death.[8] 4°C can also be used, but may require longer incubation times.[1][9] |
| Incubation Time | 30 minutes to 20 hours | A common starting point is 2-3 hours at 37°C.[8] For 4°C incubations, 30-60 minutes is often sufficient.[1][9] |
| Cell Concentration | 2 x 10^5 to 2 x 10^6 cells per sample | For rare cell populations, a higher cell number is recommended.[2][9] |
Table 2: Example Antibody Panel for Flow Cytometry
| Antibody | Fluorochrome | Purpose |
| I-A(b) OVA (329-337) Tetramer | PE or APC | Detection of OVA-specific CD4+ T cells |
| Anti-CD4 | e.g., FITC, PerCP | Identification of CD4+ T cells |
| Anti-CD8 | e.g., PerCP | Exclusion of CD8+ T cells |
| Anti-CD44 | e.g., APC | Identification of activated/memory T cells |
| Viability Dye | e.g., Propidium Iodide (PI), 7-AAD | Exclusion of dead cells[8][10] |
| Anti-CD19, Anti-B220 | e.g., BV421 | Dump channel to exclude B cells |
| Anti-CD11b, Anti-CD11c | e.g., BV421 | Dump channel to exclude myeloid cells |
Experimental Protocols
Reagent and Buffer Preparation
-
FACS Buffer (FB): Phosphate-buffered saline (PBS) supplemented with 2% fetal calf serum (FCS) and 0.1% sodium azide.[9]
-
Complete RPMI (CTM): RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Viability Dye Solution: Prepare a stock solution of propidium iodide (PI) or 7-AAD according to the manufacturer's instructions. A final concentration of 0.5 µg/mL for PI is often effective.[8]
-
Fixation Buffer: 1% paraformaldehyde (PFA) in PBS.[9] Caution: PFA is a hazardous chemical. Handle with appropriate personal protective equipment.
Cell Preparation
-
Prepare a single-cell suspension from your tissue of interest (e.g., spleen, lymph nodes, or peripheral blood mononuclear cells (PBMCs)) using standard laboratory protocols.[2][9]
-
Count the cells and resuspend them in cold FACS buffer at a concentration of 2-5 x 10^7 cells/mL.[9]
-
For experiments with frozen cells, thaw them rapidly in a 37°C water bath, transfer to warm complete medium, and rest for 1-2 hours at 37°C to allow for surface marker recovery before staining.[12]
MHC Class II Tetramer Staining Protocol
This protocol is a general guideline and may require optimization for your specific experimental system.
-
Aliquot 2 x 10^5 to 2 x 10^6 cells in 25 µL of FACS buffer into a 96-well U-bottom plate or flow cytometry tubes.[9]
-
Centrifuge the MHC class II tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes before use to remove aggregates.[12]
-
Add the I-A(b) OVA (329-337) tetramer at the predetermined optimal concentration. A common starting point is 2 µg/mL.[8]
-
Incubate for 2-3 hours at 37°C, protected from light.[8][13] Alternatively, incubate for 60 minutes at room temperature or on ice.[1][9]
-
While the tetramer incubation is ongoing, prepare a cocktail of surface-staining antibodies at their optimal concentrations in FACS buffer.
-
After the tetramer incubation, wash the cells once with 150-200 µL of cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C.[11]
-
Decant the supernatant and resuspend the cell pellet in the antibody cocktail.
-
Incubate for 30 minutes on ice, protected from light.[9]
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100-200 µL of FACS buffer containing a viability dye (e.g., PI or 7-AAD).
-
Acquire events on a flow cytometer as soon as possible. If immediate analysis is not possible, cells can be fixed in 1% PFA and stored at 4°C for up to 24 hours.[9][10] Note: Fixing cells prior to tetramer staining is not recommended as it can abolish binding.[10]
Flow Cytometry Analysis
-
Gate on the lymphocyte population based on forward and side scatter properties.[8]
-
Gate on single cells to exclude doublets.[10]
-
Gate on live cells by excluding events positive for the viability dye.[8][10]
-
Gate on CD4+ T cells.
-
Within the live, single, CD4+ gate, identify tetramer-positive cells.
-
Use a negative control tetramer (e.g., loaded with an irrelevant peptide or a CLIP peptide) to set the gate for background staining.[8][10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak staining | Low frequency of antigen-specific cells | Increase the number of cells stained. Consider in vitro expansion or enrichment of antigen-specific cells.[14] |
| Low affinity of TCR | MHC class II tetramer staining is generally more challenging than class I due to lower TCR affinities. Ensure optimal staining conditions (temperature, time, concentration).[2][14] | |
| Incorrect tetramer or peptide | Verify that the MHC allele and peptide sequence are correct for your experimental system.[15] | |
| Degraded tetramer | Store tetramers at 4°C and protect from light. Do not freeze.[9] | |
| High background/non-specific staining | Tetramer aggregates | Centrifuge the tetramer before use.[12] |
| Dead cells | Use a viability dye and gate on live cells.[8][12] | |
| Fc receptor binding | Include an Fc block in your staining protocol.[10] | |
| Non-specific antibody binding | Titrate all antibodies to determine the optimal concentration. |
Concluding Remarks
MHC class II tetramer staining with the OVA (329-337) peptide is a robust method for identifying and characterizing antigen-specific CD4+ T cells. Careful optimization of the staining protocol, including tetramer concentration, incubation time, and temperature, is crucial for obtaining reliable and reproducible results. The inclusion of appropriate controls, such as a negative control tetramer and viability dyes, is essential for accurate data interpretation. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize this powerful technology to advance their understanding of CD4+ T cell biology.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. lubio.ch [lubio.ch]
- 3. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 4. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. I-Ad | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. OVA (329-337) - 1 mg [anaspec.com]
- 7. innopep.com [innopep.com]
- 8. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 9. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 10. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 13. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
- 14. Class II major histocompatibility complex tetramer staining: progress, problems, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols: Adoptive Transfer of OVA (329-337)-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the adoptive transfer of T cells specific for the ovalbumin (OVA) peptide 329-337. This model is a cornerstone in immunological research, offering a robust system to study T cell activation, differentiation, tolerance, and anti-tumor immunity. The OVA(329-337) peptide represents a core epitope of the longer OVA(323-339) peptide, which is recognized by CD4+ T cells in the context of the I-Ab or I-Ad MHC class II molecules.[1][2][3][4] This system is widely utilized with T cells from OT-II transgenic mice, which express a T cell receptor (TCR) specific for this peptide-MHC complex.[5][6][7]
Core Applications
-
In vivo T Cell Tracking and Proliferation: Monitoring the migration, expansion, and fate of antigen-specific T cells in response to immunization or disease.
-
Cancer Immunotherapy Models: Evaluating the efficacy of adoptively transferred T cells in recognizing and eliminating tumors expressing the OVA antigen.[8][9][10][11]
-
Autoimmunity and Tolerance Studies: Investigating the mechanisms of T cell anergy, exhaustion, and the induction of peripheral tolerance.[12][13]
-
Vaccine Adjuvant and Delivery System Testing: Assessing the ability of novel adjuvants and delivery platforms to enhance antigen-specific T cell responses.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the adoptive transfer of OVA-specific T cells, providing a reference for expected outcomes.
Table 1: In Vivo Expansion of Adoptively Transferred T Cells
| Parameter | Experimental Condition | Result | Reference |
| T Cell Accumulation | Posterior chamber injection of OVA antigen | Accumulation of KJ1-26+ (OVA-specific) T cells in the draining submandibular lymph node within 3 days. | [15] |
| T Cell Proliferation | Subcutaneous immunization with OVA protein and adjuvant | Detection of T cells specific for each of the 4 OVA(323-339) registers in draining lymph nodes at day 8. | [1] |
| T Cell Proliferation | ID8-OVA tumor-bearing mice | Proliferation of adoptively transferred OT-3 CD8+ T cells in the tumor-draining lymph node 72 hours post-transfer. | [9] |
| Antigen-Specific CD4+ T Cell Enumeration | Naive mice | An average of 100 naive CD4+ T cells specific for OVAC1W:I-Ab tetramer detected. | [16] |
Table 2: Cytokine Production by OVA-Specific T Cells
| Cytokine | Stimulation Condition | T Cell Source | Typical Concentration | Reference |
| IL-2 | In vitro stimulation with OVA(323-339) peptide | Splenocytes from OVA-sensitized mice | Not specified, but detectable | [17] |
| IFN-γ | In vitro stimulation with OVA(323-339) peptide | Splenocytes from OVA-sensitized mice | Not specified, but detectable | [17] |
| IL-4 | In vitro stimulation with OVA(323-339) peptide | Splenocytes from OVA-sensitized mice | Not specified, but detectable | [17] |
| IL-2 | In vitro stimulation with OVAp2 (OVA 329-337) | T cells from mice reconstituted with TCR-transduced hematopoietic stem cells | Peak production at ~2.5 days post-stimulation | [18] |
| IFN-γ | In vitro stimulation with OVAp2 (OVA 329-337) | T cells from mice reconstituted with TCR-transduced hematopoietic stem cells | Peak production at ~3.5 days post-stimulation | [18] |
Signaling Pathways
The activation of OVA(329-337)-specific CD4+ T cells is initiated by the interaction of the T cell receptor (TCR) with the OVA peptide presented by an MHC class II molecule on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a complex intracellular signaling cascade.
References
- 1. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 | PLOS One [journals.plos.org]
- 4. OVA (329-337) - 1 mg [anaspec.com]
- 5. Partial tolerance of autoreactive B and T cells to erythrocyte-specific self-antigens in mice | Haematologica [haematologica.org]
- 6. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. The kinetics of accumulation of adoptively transferred ovalbumin-specific T cells in a transgenic, ovalbumin-expressing murine tumor | springermedicine.com [springermedicine.com]
- 9. Leveraging TCR affinity in adoptive immunotherapy against shared tumor/self antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adoptive T cell therapy promotes the emergence of genomically altered tumor escape variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adoptive Transfer of Cytotoxic T Lymphocytes Targeting Two Different Antigens Limits Antigen Loss and Tumor Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation Pathways that Promote CD4+ T Cells to Break Tolerance in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Activation Threshold of CD4+ T Cells Is Defined by TCR/Peptide-MHC Class II Interactions in the Thymic Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Peptide-specific T cell clonal expansion in vivo following immunization in the eye, an immune-privileged site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negative selection and peptide chemistry determine the size of naïve foreign peptide-MHCII-specific CD4+ T cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OVA-Experienced CD4+ T Cell Transfer and Chicken Protein Challenge Affect the Immune Response to OVA in a Murine Model [mdpi.com]
- 18. pnas.org [pnas.org]
Application Notes: OVA (329-337) Peptide as a Positive Control in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1] A critical component of a robust ELISpot assay is the inclusion of appropriate positive controls to ensure assay validity and proper execution. The Ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II-restricted T-cell epitope derived from chicken ovalbumin.[2] It is widely used as a positive control in ELISpot assays, particularly when working with splenocytes from OVA-immunized mice or transgenic T-cell receptor (TCR) mouse models like the OT-II mouse.[3] This document provides detailed application notes and protocols for the use of OVA (329-337) peptide as a positive control in IFN-γ ELISpot assays.
Principle of Use
The OVA (329-337) peptide is presented by antigen-presenting cells (APCs) on MHC class II molecules to CD4+ T-helper cells.[4] In animal models, particularly OT-II mice which have a transgenic TCR specific for the OVA 323-339 epitope, this peptide serves as a potent stimulant for T-cell activation and subsequent cytokine secretion.[3] In an IFN-γ ELISpot assay, the recognition of the OVA (329-337)-MHC II complex by specific CD4+ T-cells triggers the release of IFN-γ. This secreted cytokine is captured by an anti-IFN-γ antibody coated on the surface of the ELISpot plate, leading to the formation of a distinct spot for each cytokine-producing cell. The number of these spots, or Spot Forming Units (SFUs), provides a quantitative measure of the antigen-specific T-cell response.[5]
Data Presentation
The following tables summarize typical quantitative data and parameters for using OVA (329-337) peptide as a positive control in a mouse IFN-γ ELISpot assay.
Table 1: OVA (329-337) Peptide Specifications
| Parameter | Description |
| Sequence | AAHAEINEA |
| Amino Acid Composition | Alanine (A), Histidine (H), Glutamic Acid (E), Isoleucine (I), Asparagine (N) |
| MHC Restriction | I-A**b |
| Responding Cells | CD4+ T-cells (e.g., from OT-II mice) |
Table 2: Typical Experimental Parameters for OVA (329-337) in Mouse IFN-γ ELISpot
| Parameter | Recommended Range/Value | Notes |
| Cell Type | Mouse Splenocytes | Can be from OVA-immunized C57BL/6 mice or OT-II transgenic mice. |
| Cell Seeding Density | 2 x 10^5 - 5 x 10^5 cells/well | Optimal density should be determined empirically. |
| OVA (329-337) Peptide Concentration | 1 - 10 µg/mL | A dose-response titration is recommended to determine the optimal concentration. |
| Incubation Time | 18 - 24 hours | At 37°C in a humidified 5% CO2 incubator. |
| Negative Control | Medium alone or irrelevant peptide | Essential for determining background spot formation. |
| Positive Control (Mitogen) | Concanavalin A (2 µg/mL) or PHA (5 µg/mL) | To confirm cell viability and functionality. |
Table 3: Representative ELISpot Results
| Control/Stimulant | Cell Source | Peptide Concentration | Expected SFU per 10^6 Splenocytes |
| Negative Control (Medium) | OT-II Splenocytes | N/A | < 10 |
| OVA (329-337) Peptide | OT-II Splenocytes | 5 µg/mL | > 200 |
| Positive Control (ConA) | OT-II Splenocytes | 2 µg/mL | > 500 (often "Too Numerous To Count") |
| Negative Control (Medium) | Naive C57BL/6 Splenocytes | N/A | < 10 |
| OVA (329-337) Peptide | Naive C57BL/6 Splenocytes | 5 µg/mL | < 20 |
Note: SFU counts are representative and can vary based on the specific experimental conditions, mouse strain, and immunization protocol. A response is generally considered positive if the number of spots is significantly above the negative control background (e.g., > 50 spots/10^6 cells).[5]
Experimental Protocols
Preparation of OVA (329-337) Peptide Stock Solution
-
Reconstitution: The lyophilized OVA (329-337) peptide should be reconstituted in sterile, endotoxin-free DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in sterile cell culture medium to the desired final concentration.
IFN-γ ELISpot Assay Protocol for Mouse Splenocytes
This protocol is adapted from standard IFN-γ ELISpot procedures.[6]
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of a 96-well ELISpot plate with 15 µL of 35% ethanol for 30 seconds.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL/well of anti-mouse IFN-γ capture antibody diluted in sterile PBS (typically 5-15 µg/mL).
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Aseptically decant the coating antibody solution.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin, and L-glutamine) to each well.
-
Incubate for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of mouse splenocytes in complete RPMI-1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to the desired density (e.g., 4 x 10^6 cells/mL for a final concentration of 2 x 10^5 cells per 50 µL).
-
Decant the blocking solution from the ELISpot plate.
-
Add 50 µL of your cell suspension to the appropriate wells.
-
Add 50 µL of the 2x concentrated OVA (329-337) peptide working solution to the positive control wells.
-
Add 50 µL of medium alone or an irrelevant peptide to the negative control wells.
-
Add 50 µL of a 2x concentrated mitogen (e.g., Concanavalin A) to the mitogen positive control wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Day 3: Detection and Development
-
Decant the cell suspension from the plate.
-
Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) diluted in PBS with 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with PBST, followed by two washes with PBS.
-
Add 100 µL/well of the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).
-
Monitor spot development (typically 5-20 minutes). Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots using an automated ELISpot reader or a dissecting microscope.
Visualizations
T-Cell Activation Signaling Pathway
References
- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
Application Notes and Protocols for In Vivo Studies Using OVA (329-337) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin peptide fragment 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Ab. This makes it an invaluable tool in immunological research, particularly for studies involving T-cell activation, differentiation, and function in vivo. These application notes provide detailed protocols for the preparation and in vivo use of the OVA (329-337) peptide, tailored for researchers in immunology and drug development.
Peptide Characteristics and Quality Control
For in vivo studies, the purity and quality of the peptide are paramount to ensure reproducible and reliable results, free from confounding variables.
Table 1: Recommended Quality Control Specifications for In Vivo Grade OVA (329-337) Peptide
| Parameter | Specification | Method | Rationale |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC) | Ensures that the biological effects observed are due to the target peptide and not contaminants.[1] |
| Identity | Correct Molecular Weight | Mass Spectrometry (MS) | Confirms the correct synthesis of the AAHAEINEA sequence. |
| Endotoxin Level | ≤ 0.01 EU/µg | Limulus Amebocyte Lysate (LAL) Assay | Minimizes non-specific immune activation caused by bacterial endotoxins.[2][3] |
| Counter-ion Content | Reported | Amino Acid Analysis or Ion Chromatography | Important for accurate determination of the net peptide content for precise dosing. |
| Form | Lyophilized Powder | - | Provides long-term stability. |
| Storage | -20°C to -80°C (Lyophilized) | - | Prevents degradation of the peptide.[4] |
Protocol 1: Reconstitution of Lyophilized OVA (329-337) Peptide
Proper solubilization of the peptide is critical for its biological activity. The AAHAEINEA sequence contains both acidic (E) and basic (H) residues, which influences its solubility.
Materials:
-
Lyophilized OVA (329-337) peptide
-
Sterile, endotoxin-free water
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1% Acetic Acid in sterile water (optional)
-
0.1% Ammonium Hydroxide in sterile water (optional)
-
Dimethyl sulfoxide (DMSO), cell culture grade (optional)
-
Sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Initial Solubilization Attempt:
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Add a small amount of sterile, endotoxin-free water to the vial.
-
Gently vortex or pipette to mix.
-
-
Aiding Solubilization (if necessary):
-
If the peptide does not fully dissolve, sonicate the solution for 10-15 seconds.
-
The net charge of AAHAEINEA is close to neutral, which can make it challenging to dissolve. If solubility in water is poor, a small amount of a volatile acid or base can be used. Given the presence of both acidic and basic residues, trying a neutral pH buffer like PBS is a reasonable next step.
-
For highly aggregated peptides, a small amount of organic solvent may be necessary. Dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL) and then slowly add sterile PBS or water to the desired final concentration while vortexing. Note: Ensure the final DMSO concentration is compatible with your in vivo model (typically <1%).
-
-
Storage of Stock Solution:
Experimental Workflows
The following diagram illustrates a typical workflow for an in vivo immunization study using the OVA (329-337) peptide.
References
- 1. JCI - CD146 bound to LCK promotes T cell receptor signaling and antitumor immune responses in mice [jci.org]
- 2. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
Application Notes and Protocols for Studying T Cell Activation Using OVA (329-337)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin peptide 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant MHC class II-restricted epitope of chicken ovalbumin.[1] It is specifically recognized by the T cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice, making the OVA329-337/OT-II system a robust and widely used model to study the mechanisms of T cell activation, differentiation, and effector functions. Upon recognition of the OVA329-337 peptide presented by antigen-presenting cells (APCs), OT-II T cells undergo a series of molecular events leading to the upregulation of activation markers, cytokine production, and proliferation. These application notes provide detailed protocols for utilizing the OVA329-337 peptide to investigate T cell activation markers.
Signaling Pathways in T Cell Activation
T cell activation is initiated by the engagement of the T cell receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cellular proliferation, differentiation, and cytokine production. The binding of the TCR to the OVA329-337-I-Ab complex initiates the activation of Src family kinases, such as Lck, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This phosphorylation creates docking sites for ZAP-70, which, upon recruitment, becomes activated and phosphorylates downstream adaptor proteins like LAT and SLP-76. This leads to the activation of multiple signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, culminating in the activation of transcription factors that drive the expression of genes associated with T cell activation.
Caption: T Cell Receptor (TCR) signaling cascade initiated by OVA(329-337)-MHCII.
Experimental Workflow
The general workflow for studying T cell activation using OVA329-337 involves isolating T cells and APCs, co-culturing them with the peptide, and then analyzing the expression of activation markers and cytokines.
Caption: General experimental workflow for OVA(329-337)-mediated T cell activation studies.
Data Presentation
The following tables summarize quantitative data on the expression of T cell activation markers following stimulation with OVA329-337.
Table 1: Upregulation of Surface Activation Markers on OT-II CD4+ T Cells
| Peptide Concentration | Stimulation Time (hours) | % CD25+ Cells | MFI of CD25 | % CD69+ Cells | MFI of CD69 | Reference |
| 5 µg/mL | 24 | ~40% | ~1500 | ~60% | ~2500 | [2] |
| 10 µg/mL | 24 | ~50% | ~1800 | ~70% | ~3000 | [2] |
| 0.1 µM | 24 | Increased | Increased | Increased | Increased | [3] |
| 10 µM | 24 | Higher Increase | Higher Increase | Higher Increase | Higher Increase | [3] |
MFI: Mean Fluorescence Intensity. Data are estimated from graphical representations in the cited literature and should be considered approximate.
Table 2: Cytokine Production by OT-II CD4+ T Cells
| Peptide Concentration | Stimulation Time (hours) | IL-2 (pg/mL) | IFN-γ (pg/mL) | Reference |
| 5 µg/mL | 24 | ~1500 | ~400 | [2] |
| 50 nM | 72 | - | Increased | [4][5] |
| Not Specified | 72 | Increased | Increased | [6] |
Cytokine concentrations are estimates from graphical data and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Isolation of Murine Splenocytes and Enrichment of CD4+ T Cells
This protocol describes the preparation of a single-cell suspension from a mouse spleen and the subsequent isolation of CD4+ T cells.[7][8]
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aseptically harvest the spleen from an OT-II mouse and place it in a petri dish containing cold RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 1-2 minutes at room temperature.
-
Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge as before.
-
Discard the supernatant and resuspend the splenocytes in PBS with 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Isolate CD4+ T cells using a commercial negative selection kit according to the manufacturer's instructions.
-
Assess the purity of the isolated CD4+ T cells by flow cytometry.
Protocol 2: Preparation of Antigen-Presenting Cells (APCs) and Peptide Pulsing
This protocol outlines the use of splenocytes as APCs. Alternatively, bone marrow-derived dendritic cells (BMDCs) can be used for more potent antigen presentation.[9]
Materials:
-
Splenocytes from a wild-type mouse (e.g., C57BL/6)
-
OVA329-337 peptide
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
Procedure:
-
Prepare a single-cell suspension of splenocytes from a non-transgenic mouse as described in Protocol 1 (steps 1-7).
-
Resuspend the splenocytes in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Add OVA329-337 peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Incubate the splenocytes with the peptide for at least 4 hours at 37°C in a humidified 5% CO2 incubator. For some applications, overnight incubation may be used.[9]
-
After incubation, wash the peptide-pulsed APCs twice with complete RPMI-1640 to remove excess peptide.
-
Resuspend the pulsed APCs in fresh complete RPMI-1640 and count the cells.
Protocol 3: T Cell and APC Co-culture for Activation Assay
This protocol describes the co-culture of isolated OT-II CD4+ T cells with peptide-pulsed APCs.[9][10]
Materials:
-
Purified OT-II CD4+ T cells (from Protocol 1)
-
Peptide-pulsed APCs (from Protocol 2)
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plate
Procedure:
-
Resuspend the purified OT-II CD4+ T cells and the pulsed APCs in complete RPMI-1640 medium.
-
In a 96-well plate, add 1 x 105 OT-II CD4+ T cells per well.
-
Add the pulsed APCs to the wells at a desired T cell to APC ratio (e.g., 1:1, 1:5, or 1:10).[9]
-
Bring the final volume in each well to 200 µL with complete RPMI-1640.
-
Include appropriate controls:
-
T cells alone (no APCs)
-
T cells with unpulsed APCs
-
T cells with a positive control stimulus (e.g., anti-CD3/CD28 antibodies)
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24-72 hours).
Protocol 4: Flow Cytometry Analysis of T Cell Activation Markers
This protocol details the staining of T cells for the surface markers CD25 and CD69.
Materials:
-
Co-cultured cells (from Protocol 3)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies against CD4, CD25, and CD69
-
Flow cytometer
Procedure:
-
Harvest the cells from the 96-well plate and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the fluorochrome-conjugated antibodies against CD4, CD25, and CD69 at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD4+ T cell population and quantifying the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 expression.
Protocol 5: ELISA for Cytokine Quantification
This protocol describes the measurement of secreted IFN-γ and IL-2 in the culture supernatant.
Materials:
-
Culture supernatant (from Protocol 3)
-
IFN-γ and IL-2 ELISA kits
-
Microplate reader
Procedure:
-
After the desired co-culture period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -20°C or proceed directly with the ELISA.
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Calculate the concentration of IFN-γ and IL-2 in the samples based on the standard curve.
References
- 1. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. Frontiers | Interleukin-35-Producing CD8α+ Dendritic Cells Acquire a Tolerogenic State and Regulate T Cell Function [frontiersin.org]
- 5. Interleukin-35-Producing CD8α+ Dendritic Cells Acquire a Tolerogenic State and Regulate T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CD146 bound to LCK promotes T cell receptor signaling and antitumor immune responses in mice [jci.org]
- 7. Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing OVA(329-337) Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OVA(329-337) peptide to stimulate T cells while avoiding the induction of T cell anergy.
Frequently Asked Questions (FAQs)
Q1: What is T cell anergy and why is it a concern when using OVA(329-337)?
A1: T cell anergy is a state of hyporesponsiveness where T cells are unable to proliferate or produce key cytokines, such as IL-2, upon re-exposure to their specific antigen.[1][2] This is a critical concern when using the immunodominant OVA(329-337) peptide, as supraoptimal concentrations can inadvertently lead to anergy rather than robust T cell activation, compromising experimental outcomes.[3]
Q2: What is the optimal concentration range for OVA(329-337) to induce T cell activation without causing anergy?
A2: The optimal concentration of OVA(329-337) can vary depending on the specific experimental system, including the T cell source (e.g., OT-II transgenic T cells), the type of antigen-presenting cells (APCs), and the culture conditions. However, based on published data, a starting range of 0.1 µg/mL to 1.0 µg/mL is often effective for T cell activation.[4] It is crucial to perform a dose-response titration to determine the optimal concentration for your specific assay.
Q3: What are the key signaling pathways involved in T cell activation versus anergy induction?
A3: T cell activation requires two signals: Signal 1 through the T cell receptor (TCR) recognizing the OVA(329-337)-MHC complex, and Signal 2, a co-stimulatory signal from molecules like CD28 on the T cell interacting with B7 on the APC.[5] In the absence of adequate co-stimulation (Signal 2), strong or prolonged TCR signaling (Signal 1), as can occur with high peptide concentrations, can lead to anergy.[1][2] This anergic state is often characterized by a block in the Ras/MAP kinase pathway and repression of mTOR activation.[1]
Q4: How can I visually distinguish between T cell activation and anergy in my experiments?
A4: T cell activation is typically characterized by robust proliferation (measured by CFSE dilution or [3H]thymidine incorporation) and the production of effector cytokines like IFN-γ and IL-2.[4] In contrast, anergic T cells will show poor proliferation and reduced or absent IL-2 production upon restimulation.[6] Anergic cells may also upregulate inhibitory receptors like CTLA-4.[6]
Troubleshooting Guides
Problem 1: Low T cell proliferation despite using OVA(329-337) peptide.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response curve with OVA(329-337) peptide, typically ranging from 0.01 µg/mL to 10 µg/mL, to identify the optimal concentration for your specific T cells and APCs.[4] |
| Poor APC Function | Ensure APCs (e.g., dendritic cells, splenocytes) are viable and properly activated. Use a positive control for APC function, such as stimulation with a known mitogen like LPS. |
| T Cell Anergy | If high concentrations of OVA(329-337) were used previously, T cells may have become anergic. Rest T cells in cytokine-free media for 24-48 hours before restimulation with an optimal peptide concentration. Consider adding IL-2 to the culture to potentially reverse the anergic state.[1] |
| Incorrect Peptide Sequence | Confirm the sequence and purity of your OVA(329-337) peptide. The core epitope is AAHAEINEA.[7] |
Problem 2: High initial T cell activation followed by a rapid decline in responsiveness.
| Possible Cause | Troubleshooting Step |
| High-Dose Antigen-Induced Anergy | This is a classic sign of anergy induction due to excessive TCR stimulation. Reduce the concentration of OVA(329-337) in subsequent experiments.[3] |
| Activation-Induced Cell Death (AICD) | Prolonged high-level stimulation can also lead to AICD. Assess apoptosis using techniques like Annexin V staining. Reduce the peptide concentration or the duration of stimulation. |
| Nutrient Depletion/Cell Crowding | Ensure adequate cell culture volume and media changes to support sustained proliferation. Monitor cell density and split cultures as needed. |
Quantitative Data Summary
The following table summarizes OVA peptide concentrations and corresponding T cell responses from various studies.
| Peptide | Concentration | Cell Type | Assay | Outcome | Reference |
| OVAp2 (329-337) | 0 - 10 µg/mL | OT-II T cells | Proliferation, Cytokine Production | Dose-dependent response observed. | [4] |
| OVAp2 (329-337) | 1 µg/mL | OT-II T cells | Time-course of Cytokine Production | Used for kinetic analysis of IL-2, IL-4, IFN-γ. | [4] |
| I-Ab-OVA(329-337) | 80 ng/mL | OT-II CD4+ T cells | Proliferation (7 days) | Similar proliferation to αCD3/αCD28 beads. | [8] |
| OVA(326-339) | 1 µM | Splenocytes from immunized mice | In vitro restimulation | Induced proliferation in memory T cells. | [9] |
| OVA(329–337) | 50 µM | OT-II T cells with Dendritic Cells | In vitro proliferation | Used to pulse dendritic cells for T cell stimulation. | [10] |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using OVA(329-337)
This protocol is adapted from a study investigating antigen dosage response.[4]
-
Cell Preparation: Isolate splenocytes from an OT-II mouse, which contain CD4+ T cells transgenic for the OVA(323-339) epitope.
-
Cell Culture: Plate 2 x 105 splenocytes per well in a 96-well flat-bottom plate in complete T cell culture medium.
-
Peptide Stimulation: Add OVA(329-337) peptide to the wells at final concentrations ranging from 0 to 10 µg/mL.
-
Incubation: Culture the cells for 3 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment:
-
For cytokine analysis, collect supernatants to measure IL-2, IL-4, or IFN-γ by ELISA.
-
For proliferation, pulse the cells with 1 µCi of [3H]thymidine for the final 18 hours of culture. Harvest the cells and measure thymidine incorporation using a scintillation counter.
-
Alternatively, label cells with CFSE prior to culture and analyze dye dilution by flow cytometry on day 3.
-
Mandatory Visualizations
Caption: T Cell Activation vs. Anergy Signaling Pathways.
Caption: Workflow for Optimizing OVA(329-337) Concentration.
References
- 1. Induction of T cell anergy: integration of environmental cues and infectious tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of self-inactivation in anergic T cells | Inmunología [elsevier.es]
- 3. Induction of T cell anergy by high concentrations of immunodominant native peptide is accompanied by IL-10 production and a block in JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Antigen-specific T cell activation and proliferation during oral tolerance induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 8. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
- 10. Interleukin-35-Producing CD8α+ Dendritic Cells Acquire a Tolerogenic State and Regulate T Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Activation with OVA (329-337)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific activation with the OVA (329-337) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific activation in the context of OVA (329-337) peptide stimulation?
A1: Non-specific activation refers to the stimulation of T-cells or other immune cells in a manner that is independent of the specific recognition of the OVA (329-337) peptide by its cognate T-cell receptor (TCR). This can manifest as high background signals, unexpected cytokine production, or proliferation in negative control groups, leading to false-positive results and misinterpretation of data.[1][2]
Q2: What are the common causes of non-specific activation with synthetic peptides like OVA (329-337)?
A2: Several factors can contribute to non-specific activation:
-
Peptide Impurities: Synthetic peptides are seldom 100% pure. Impurities such as deletion sequences (peptides missing one or more amino acids), truncated or elongated sequences, or peptides with protecting groups still attached can be immunogenic.[3][4][5] Cross-contamination with other synthetic peptides during manufacturing is also a significant concern.[2][6]
-
Endotoxin Contamination: Endotoxins, which are lipopolysaccharides (LPS) from the cell walls of gram-negative bacteria, are potent activators of immune cells.[1][7] Even trace amounts of endotoxin in a peptide preparation can lead to strong, non-specific inflammatory responses through Toll-like receptor 4 (TLR4) signaling.[1]
-
Counter-ions: Synthetic peptides are often supplied as salts with counter-ions like trifluoroacetic acid (TFA), which is used during peptide cleavage and purification.[8][9][10] While TFA itself is generally not considered immunostimulatory at low concentrations, it can have biological effects, including influencing cell growth and altering the inflammatory response in synergy with the peptide.[8][11]
-
High Peptide Concentration: Using an excessively high concentration of the OVA (329-337) peptide can lead to non-specific cell activation and may even induce T-cell anergy or apoptosis.
Troubleshooting Guides
Below are common issues encountered during experiments with OVA (329-337) and steps to resolve them.
Issue 1: High Background in Negative Control Wells of an ELISpot or Proliferation Assay
High background in wells containing cells and media alone, or cells with an irrelevant control peptide, can obscure antigen-specific responses.
Troubleshooting Workflow
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Contaminated Media or Serum | Use fresh, sterile media and reagents. Test different lots of fetal bovine serum (FBS) for low background stimulation. Heat-inactivate FBS to denature complement and other potentially activating proteins. |
| Endotoxin Contamination | Use endotoxin-free water and reagents for all steps. Test the OVA (329-337) peptide stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. If contaminated, obtain a new, certified endotoxin-free batch of the peptide.[7][9] |
| Peptide Impurities | Request a certificate of analysis (CoA) from the manufacturer with HPLC and mass spectrometry data to verify purity.[12][13] If purity is questionable, consider re-purifying the peptide or purchasing from a different supplier with stringent quality control.[3][4] |
| High Cell Density | Titrate the number of cells per well to find the optimal density that provides a good signal-to-noise ratio.[14][15] |
| Sub-optimal Washing Steps | Ensure thorough but gentle washing of cells and plates to remove any residual activating substances before adding the detection reagents.[14][15] |
Issue 2: False-Positive Results with OVA (329-337) Peptide
Observing a response in cells that should not be reactive to OVA (329-337) (e.g., from a non-immunized animal or cells with a different TCR specificity).
Logical Relationship Diagram
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cross-Contamination | If using multiple peptides in the lab, ensure strict protocols to avoid cross-contamination of stock solutions and equipment. When possible, use fresh, unopened vials of peptide for critical experiments.[2][6] |
| Presence of Mitogenic Impurities | Some impurities from peptide synthesis can be mitogenic, directly stimulating cell division. Analyze the peptide by mass spectrometry to identify potential impurities.[3][4][5] |
| Inappropriate Negative Control | Use a scrambled or irrelevant peptide of similar length and composition, and from the same supplier, as a more stringent negative control than media alone. |
Signaling Pathways
Antigen-Specific vs. Non-Specific Activation
Understanding the signaling pathways involved can help diagnose the source of non-specific activation.
Diagram of Signaling Pathways
Experimental Protocols
Protocol: Quality Control of OVA (329-337) Peptide
To minimize the risk of non-specific activation, perform the following quality control steps upon receiving a new batch of OVA (329-337) peptide.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to a high concentration (e.g., 1-10 mg/mL). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Purity Verification (Optional but Recommended):
-
Submit a small sample for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Should show a major peak corresponding to the full-length peptide, with purity ≥95% being ideal for most immunological assays.[16]
-
MS: Should confirm the correct molecular weight of the OVA (329-337) peptide (925.0 g/mol ).[17] This can also help identify major impurities if their masses are known.[18][19][20]
-
-
Endotoxin Testing:
-
Use a commercial Limulus Amebocyte Lysate (LAL) assay kit to quantify endotoxin levels in the reconstituted peptide stock.
-
Aim for an endotoxin level of ≤0.01 EU/µg of peptide for cellular assays.[7]
-
Protocol: OT-II T-Cell Stimulation with OVA (329-337)
This protocol provides a general framework for the in vitro stimulation of OVA-specific CD4+ T-cells (from OT-II transgenic mice) for assays such as proliferation or cytokine analysis.
-
Prepare Antigen Presenting Cells (APCs):
-
Isolate splenocytes from a wild-type mouse (e.g., C57BL/6).
-
To enrich for APCs and prevent their proliferation, you can irradiate the splenocytes (e.g., 3000 rads) or treat them with mitomycin C.
-
Resuspend the APCs in complete RPMI-1640 medium.
-
-
Prepare OT-II T-Cells:
-
Isolate splenocytes or lymph node cells from an OT-II mouse.
-
Enrich for CD4+ T-cells using a negative selection magnetic bead kit for the highest purity.
-
-
Set up the Co-culture:
-
Plate the APCs at a density of 2-5 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add the OVA (329-337) peptide to the wells with APCs at a range of concentrations to determine the optimal dose (e.g., 0.1, 1, and 10 µg/mL).[21] A dose-response curve is crucial.
-
Include a "no peptide" control (APCs only) and a positive control (e.g., anti-CD3/CD28 beads or Concanavalin A).
-
Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC-II.
-
Add the purified OT-II CD4+ T-cells to the wells at a density of 1-2 x 10^5 cells/well.
-
-
Incubation and Analysis:
-
Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.
-
For proliferation assays, add a pulse of ³H-thymidine or a fluorescent dye like CFSE prior to or at the start of the culture, respectively.
-
For cytokine analysis, collect the supernatant at the end of the incubation period for ELISA or CBA, or perform intracellular cytokine staining.
-
References
- 1. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 2. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. genscript.com [genscript.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com.cn [genscript.com.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. invivogen.com [invivogen.com]
- 17. OVA (329-337) - 1 mg [anaspec.com]
- 18. agilent.com [agilent.com]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. pnas.org [pnas.org]
Technical Support Center: Enhancing the Stability of OVA (329-337) Peptide in Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the OVA (329-337) peptide, also known as SIINFEKL, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the OVA (329-337) peptide and why is its stability in culture important?
The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a core epitope of ovalbumin. It is crucial for in vitro and in vivo studies of antigen presentation and T-cell activation.[1][2][3][4] Maintaining its stability in cell culture is essential for reproducible and accurate experimental outcomes, as degradation can lead to a loss of biological activity.
Q2: What are the primary factors that affect the stability of the OVA (329-337) peptide in cell culture?
Several factors can influence the stability of peptides in culture:
-
Enzymatic Degradation: Proteases and peptidases present in cell culture media, especially when supplemented with serum, are major contributors to peptide degradation.[5]
-
pH of the Culture Medium: The optimal pH for peptide stability can vary. Deviations from this optimal pH can lead to chemical degradation, such as hydrolysis.
-
Temperature: Higher temperatures can accelerate the rate of peptide degradation.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.
-
Adsorption: Peptides can adsorb to the surfaces of culture vessels, reducing their effective concentration in the medium.
Q3: How can I enhance the stability of the OVA (329-337) peptide in my experiments?
Several strategies can be employed to improve peptide stability:
-
Use of Serum-Free or Low-Serum Media: This minimizes the concentration of proteases that can degrade the peptide.
-
Addition of Protease Inhibitors: A cocktail of protease inhibitors can be added to the culture medium to prevent enzymatic degradation.
-
pH Buffering: Ensure the culture medium is well-buffered to maintain a stable pH.
-
Optimized Storage and Handling: Store the peptide stock solution at -20°C or -80°C and minimize freeze-thaw cycles. When in use, keep the peptide solution on ice.
-
Chemical Modifications: For applications where it is permissible, chemical modifications such as N-terminal acetylation or C-terminal amidation can increase resistance to exopeptidases.[5]
-
Use of Peptide Analogs: In some research contexts, analogs with modified amino acids (e.g., D-amino acids) can be used to increase resistance to proteolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of T-cell activation or inconsistent results in peptide pulsing experiments. | Peptide degradation in the culture medium. | - Reduce serum concentration or use serum-free medium during peptide pulsing.- Add a broad-spectrum protease inhibitor cocktail to the medium.- Minimize the incubation time of the peptide with cells to what is necessary for uptake and presentation. |
| Peptide adsorption to plasticware. | - Use low-adsorption plasticware.- Prepare peptide dilutions in a protein-containing solution (e.g., medium with low serum or BSA) to reduce non-specific binding. | |
| Variability between experiments. | Inconsistent peptide concentration due to degradation during storage or handling. | - Aliquot peptide stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a frozen stock.- Perform a stability test on the stock solution over time. |
| Low or no detectable peptide in culture supernatant after incubation. | Rapid enzymatic degradation. | - Perform a time-course experiment to determine the half-life of the peptide in your specific culture conditions (see Experimental Protocols).- Consider using a higher initial peptide concentration if the degradation rate is high. |
Experimental Protocols
Protocol for Assessing OVA (329-337) Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of the OVA (329-337) peptide in a specific cell culture medium.
Materials:
-
OVA (329-337) peptide standard
-
Cell culture medium of interest (with and without serum)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
Microcentrifuge tubes
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of the OVA (329-337) peptide in the culture medium to generate a standard curve.
-
Sample Preparation:
-
Add the OVA (329-337) peptide to the cell culture medium (e.g., with 10% FBS and without FBS) to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
-
Sample Quenching and Processing:
-
Immediately add the quenching solution to the collected aliquot to stop enzymatic degradation.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B. A typical gradient could be 5% to 95% Mobile Phase B over 30 minutes.
-
Detect the peptide by UV absorbance at 214 nm.
-
-
Data Analysis:
-
Quantify the amount of intact peptide at each time point by comparing the peak area to the standard curve.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: Major factors contributing to peptide degradation in cell culture.
Caption: Workflow for assessing peptide stability using HPLC.
References
- 1. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OVA (329-337) - 1 mg [anaspec.com]
- 4. I-Ad | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OVA (329-337) T Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in OVA (329-337) T cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of OVA (329-337) peptide for stimulating T cell proliferation?
A1: The optimal concentration of OVA (329-337) peptide can vary between different T cell clones and experimental conditions. For OT-II T cells, a concentration of 1 µg/ml is often used for pulsing bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (APCs).[1] It is always recommended to perform a dose-response curve to determine the optimal peptide concentration for your specific experimental setup.
Q2: What are the key sources of variability in T cell proliferation assays?
A2: Variability in T cell proliferation assays can arise from several factors, including:
-
Cell health and viability: The initial health and viability of the T cells and APCs are critical.[2]
-
Cell counting and plating density: Inaccurate cell counting can lead to significant variability.[3]
-
Reagent quality and concentration: This includes the quality of the OVA peptide, proliferation dyes (e.g., CFSE), antibodies, and culture medium.
-
Stimulation conditions: The type and activation state of APCs, as well as the duration of stimulation, can impact results.
-
Assay technique: Variations in pipetting, washing steps, and incubation times can introduce errors.
-
Data analysis: Inconsistent gating strategies in flow cytometry can be a major source of variability.
Q3: How long should I culture the T cells after stimulation?
A3: For CFSE-based proliferation assays, a culture period of 3 to 5 days is generally sufficient to observe multiple rounds of cell division.[4] However, the optimal culture time can depend on the strength of the stimulus and the specific T cell population being studied. It is advisable to perform a time-course experiment (e.g., harvesting cells on days 3, 4, and 5) to determine the optimal duration for your experiment.
Q4: What are the best controls to include in my T cell proliferation assay?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Unstained cells: To set the background fluorescence for flow cytometry.[5]
-
Stained, unstimulated cells: To determine the baseline proliferation and the fluorescence intensity of the undivided parent generation.[5]
-
Positive control: A strong, non-specific stimulus like anti-CD3/CD28 antibodies or a mitogen like phytohemagglutinin (PHA) to confirm that the T cells are capable of proliferating.[3][6]
-
Negative control: T cells cultured with APCs that have not been pulsed with the OVA peptide.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell numbers | Ensure accurate cell counting using a reliable method (e.g., automated cell counter). Be meticulous with pipetting to ensure equal cell numbers in each well. |
| Uneven distribution of cells/stimuli | Gently mix cell suspensions before plating. For adherent APCs, ensure a uniform monolayer. |
| Edge effects in culture plates | Avoid using the outer wells of the culture plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Technical variability in staining | Ensure consistent timing and temperature during dye labeling and antibody staining steps. |
Issue 2: Weak or No T Cell Proliferation
| Possible Cause | Troubleshooting Step |
| Suboptimal peptide concentration | Perform a titration experiment to determine the optimal concentration of the OVA (329-337) peptide. |
| Poor APC function | Use healthy, mature APCs (e.g., bone marrow-derived dendritic cells). Ensure proper antigen loading and activation of APCs. |
| Low T cell viability | Check cell viability before and after the assay. Ensure proper handling and culture conditions to maintain cell health. |
| Ineffective T cell stimulation | Confirm the responsiveness of your T cells using a positive control stimulus (e.g., anti-CD3/CD28 beads). |
| T cell anergy or exhaustion | If T cells have been repeatedly stimulated in vivo, they may become unresponsive in vitro.[1] |
Issue 3: High Background Proliferation in Unstimulated Controls
| Possible Cause | Troubleshooting Step |
| Serum components | Some lots of fetal bovine serum (FBS) can contain mitogenic factors. Test different lots of FBS or use serum-free media. |
| Contamination | Check for microbial contamination in your cell cultures, which can induce non-specific T cell activation. |
| APC activation | APCs may be activated non-specifically, leading to T cell proliferation. Ensure proper handling and culture of APCs. |
Issue 4: Poor Resolution of Proliferation Peaks in Flow Cytometry
| Possible Cause | Troubleshooting Step |
| Suboptimal dye concentration | Titrate the concentration of the proliferation dye (e.g., CFSE). Too high a concentration can be toxic, while too low a concentration will not provide a bright enough signal.[6][7] |
| Uneven dye labeling | Ensure a single-cell suspension before labeling. Mix cells gently but thoroughly during the labeling process. |
| Inappropriate flow cytometer settings | Adjust the voltage for the fluorescence channel to ensure the undivided peak is on scale and there is enough space to resolve subsequent peaks. |
| Cell death and debris | Gate on live, single cells to exclude dead cells and debris, which can interfere with the analysis.[5] |
Data Tables
Table 1: Recommended Starting Conditions for CFSE-Based T Cell Proliferation Assays
| Parameter | Recommended Range | Notes |
| CFSE Concentration | 0.5 - 5 µM | Titration is crucial. Higher concentrations can be toxic.[7][8] |
| Cell Staining Density | 1 x 10⁶ to 20 x 10⁶ cells/mL | Higher densities may require higher dye concentrations.[8][9] |
| Staining Time | 5 - 20 minutes | Longer times can increase toxicity.[5][8] |
| Staining Temperature | Room Temperature or 37°C | 37°C may facilitate faster dye uptake.[5][8] |
| T Cell Plating Density | 1 x 10⁵ - 5 x 10⁵ cells/well (96-well plate) | Optimize for your specific T cell and APC combination. |
| APC:T Cell Ratio | 1:1 to 1:10 | The optimal ratio depends on the type and potency of the APC. |
| Incubation Period | 3 - 5 days | Perform a time-course experiment to determine the optimal duration.[4] |
Experimental Protocols
Detailed Methodology for OVA (329-337) T Cell Proliferation Assay using CFSE
This protocol outlines the key steps for assessing the proliferation of OVA-specific T cells (e.g., from OT-II mice) in response to OVA (329-337) peptide presented by APCs.
1. Preparation of Antigen-Presenting Cells (APCs)
-
Isolate bone marrow cells from mice and differentiate them into dendritic cells (BMDCs) by culturing in the presence of GM-CSF and IL-4 for 6-8 days.
-
On day 6 or 7, mature the BMDCs by adding a stimulating agent (e.g., LPS) for 18-24 hours.
-
On the day of the assay, harvest the mature BMDCs, wash them, and pulse them with 1 µg/ml of OVA (329-337) peptide in serum-free media for 2 hours at 37°C.[1]
-
Wash the peptide-pulsed BMDCs to remove excess peptide.
2. Isolation and CFSE Labeling of T Cells
-
Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension.
-
Enrich for CD4+ T cells using a negative selection magnetic bead kit.
-
Resuspend the purified T cells at a concentration of 10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at room temperature in the dark, with gentle mixing every 2 minutes.[10]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.
-
Wash the cells twice with complete RPMI medium to remove any unbound dye.
-
Resuspend the CFSE-labeled T cells in complete RPMI medium.
3. Co-culture and T Cell Proliferation
-
Plate the peptide-pulsed BMDCs in a 96-well round-bottom plate at a density of 2 x 10⁴ cells/well.
-
Add the CFSE-labeled T cells to the wells at a density of 2 x 10⁵ cells/well (for a 1:10 APC:T cell ratio).
-
Include appropriate controls (see FAQs).
-
Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
4. Flow Cytometry Analysis
-
Harvest the cells from the culture plates.
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) and a viability dye.[5]
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for robust analysis.
-
Analyze the data using appropriate software. Gate on live, single, CD4+ T cells and visualize the CFSE fluorescence on a histogram to identify distinct generations of proliferating cells.
Mandatory Visualizations
Caption: Experimental workflow for an OVA (329-337) T cell proliferation assay.
Caption: Simplified TCR signaling pathway leading to T cell proliferation.
References
- 1. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]
- 2. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. bu.edu [bu.edu]
- 10. medrxiv.org [medrxiv.org]
Technical Support Center: OT-II T Cell Recognition of Ovalbumin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with OT-II T cells and ovalbumin (OVA) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the correct peptide sequence and register of ovalbumin (OVA) for OT-II T cell recognition?
A1: The recognized peptide is OVA residues 323-339 (ISQAVHAAHAEINEAGR).[1][2][3] The core epitope for OT-II T cell recognition is located within amino acids 329-337.[4][5] Studies have identified amino acid 333 as a primary T cell receptor (TCR) contact residue.[6][7] It is important to note that the OVA 323-339 peptide can be presented by the MHC class II molecule I-Ab in multiple registers.[6][8]
Q2: What is the difference between using the full OVA protein versus the OVA323-339 peptide in T cell activation assays?
A2: The full OVA protein requires uptake, processing, and presentation by antigen-presenting cells (APCs) to display the relevant peptide epitope on MHC class II molecules. This process mimics the natural in vivo antigen presentation pathway. In contrast, the OVA323-339 peptide can be directly loaded onto MHC class II molecules on the surface of APCs, bypassing the need for intracellular processing. Using the peptide often results in a more potent and rapid T cell activation in vitro.
Q3: What are the expected outcomes of successful OT-II T cell activation?
A3: Successful activation of OT-II T cells leads to a cascade of cellular events, including:
-
Upregulation of activation markers: Early markers like CD69 and CD25 (the alpha chain of the IL-2 receptor) are upregulated on the cell surface.
-
Cytokine production: Activated OT-II T cells, which are CD4+ helper T cells, primarily produce cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-4 (IL-4).
-
Proliferation: Following activation, OT-II T cells will undergo clonal expansion, which can be measured by assays such as CFSE dilution.
Troubleshooting Guides
Low or No OT-II T Cell Activation in vitro
Problem: I am not observing significant OT-II T cell proliferation or cytokine production in my in vitro assay.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Peptide Sequence or Purity | Verify that you are using the correct OVA323-339 peptide sequence (ISQAVHAAHAEINEAGR) and that the peptide purity is high (>95%). |
| Suboptimal Peptide Concentration | Perform a dose-response titration of the OVA peptide. Typical concentrations for in vitro stimulation range from 1 to 10 µg/mL. |
| Insufficient or Inefficient Antigen-Presenting Cells (APCs) | Ensure a sufficient number of healthy, functional APCs (e.g., splenocytes, bone marrow-derived dendritic cells) are present in your co-culture. The ratio of APCs to T cells is critical; a common starting point is a 1:1 or 2:1 ratio. Consider using irradiated splenocytes as feeder cells to provide a source of APCs without their proliferation confounding the results. |
| Poor MHC Class II Peptide Loading | Ensure your APCs are capable of presenting the peptide. For whole protein experiments, ensure APCs are competent for antigen processing. For peptide experiments, pulsing APCs with the peptide for at least 30 minutes to a few hours at 37°C before co-culture can enhance presentation. |
| Issues with T Cell Viability or Purity | Check the viability of your OT-II T cells before starting the experiment. Ensure a high purity of CD4+ T cells if you are isolating them from OT-II mice. |
| Inappropriate Culture Conditions | Use appropriate T cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol. Ensure proper CO2 levels and temperature in the incubator. |
High Background Activation in Control Wells
Problem: My unstimulated OT-II T cells (negative control) are showing signs of activation.
| Potential Cause | Troubleshooting Suggestion |
| Contamination of Cell Cultures | Check for signs of bacterial or fungal contamination. Use sterile techniques and consider testing your media and reagents for endotoxin contamination. |
| Serum-Induced Activation | Some batches of fetal bovine serum (FBS) can be mitogenic. Test different lots of FBS or consider using a serum-free medium. |
| Stressful Cell Handling | Over-pipetting or harsh centrifugation can stress cells and lead to non-specific activation. Handle cells gently. |
Quantitative Data Summary
The following tables summarize representative quantitative data for OT-II T cell activation in response to OVA323-339 peptide. Note that results can vary depending on the specific experimental conditions.
Table 1: In Vitro OT-II T Cell Proliferation (CFSE Assay)
| Peptide Concentration (µg/mL) | % Proliferating Cells (72 hours) |
| 0 (Unstimulated) | < 5% |
| 1 | 40-60% |
| 5 | 70-90% |
| 10 | > 90% |
Table 2: In Vitro Cytokine Production by OT-II T Cells (ELISA of Supernatant at 48 hours)
| Peptide Concentration (µg/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| 0 (Unstimulated) | < 50 | < 20 |
| 1 | 500 - 1500 | 100 - 300 |
| 5 | 2000 - 5000 | 400 - 800 |
| 10 | > 5000 | > 800 |
Experimental Protocols & Methodologies
T Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps for measuring OT-II T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
-
Isolate OT-II T Cells: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-II transgenic mouse. Isolate CD4+ T cells using a negative selection kit for the highest purity.
-
CFSE Labeling: Resuspend the isolated T cells at 1-10 x 106 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench Staining: Add 5 volumes of ice-cold culture medium (containing 10% FBS) to the cells to quench the staining reaction. Incubate on ice for 5 minutes.
-
Wash Cells: Wash the cells 2-3 times with complete culture medium to remove any unbound CFSE.
-
Co-culture with APCs and Peptide: Plate the CFSE-labeled OT-II T cells with APCs (e.g., irradiated splenocytes) at a suitable ratio (e.g., 1:1). Add the OVA323-339 peptide at the desired concentrations.
-
Incubate: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD4+ T cell population.
Intracellular Cytokine Staining (ICS)
This protocol allows for the detection of cytokine production within individual OT-II T cells.
-
Activate T Cells: Co-culture OT-II T cells with APCs and OVA323-339 peptide for 4-6 hours.
-
Inhibit Protein Secretion: For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture. This will cause cytokines to accumulate in the Golgi apparatus.
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4) with fluorescently labeled antibodies.
-
Fix and Permeabilize: Wash the cells and then fix them with a fixation buffer (e.g., 2-4% paraformaldehyde). After fixation, wash the cells and permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Intracellular Staining: Add fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, IL-4) to the permeabilized cells and incubate.
-
Wash and Analyze: Wash the cells to remove unbound antibodies and analyze by flow cytometry.
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the frequency of cytokine-secreting OT-II T cells.
-
Coat ELISpot Plate: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Block Plate: Wash the plate and block with a blocking solution (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Add Cells and Stimulant: Add OT-II T cells and APCs to the wells, along with the OVA323-339 peptide.
-
Incubate: Culture the cells for 18-24 hours at 37°C in a humidified CO2 incubator. Cytokines secreted by activated T cells will be captured by the antibodies on the plate membrane.
-
Detect Cytokine: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.
-
Add Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Develop Spots: Wash the plate and add a substrate that will be converted by the enzyme into an insoluble colored precipitate. Each spot that develops represents a single cytokine-secreting cell.
-
Analyze: Count the spots in each well using an ELISpot reader.
Visualizations
Caption: MHC Class II presentation of OVA peptide to an OT-II T cell.
Caption: Simplified signaling cascade following OT-II TCR engagement.
Caption: Workflow for a CFSE-based OT-II T cell proliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Weak T Cell Responses to OVA(329-337)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with weak T cell responses to the OVA(329-337) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the OVA(329-337) peptide and why is it used in T cell assays?
The OVA(329-337) peptide, with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant epitope of chicken ovalbumin (OVA).[1][2] It is specifically recognized by CD4+ T cells in the context of the I-Ab major histocompatibility complex (MHC) class II molecule, making it a standard tool for studying T cell activation, differentiation, and memory in mouse models, particularly with OT-II transgenic T cells which have a T cell receptor (TCR) specific for this peptide-MHC complex.[3][4][5]
Q2: What are the common assays used to measure T cell responses to OVA(329-337)?
Common assays include:
-
Intracellular Cytokine Staining (ICS): A flow cytometry-based method to detect the production of cytokines (e.g., IFN-γ, IL-2, TNF-α) within individual T cells following stimulation.[6][7][8]
-
Enzyme-Linked Immunosorbent Spot (ELISpot) Assay: A sensitive method to quantify the number of cytokine-secreting T cells.[9][10][11]
-
Proliferation Assays: These assays, often using dyes like CFSE or CellTrace™ Violet, measure the proliferation of T cells in response to antigen stimulation.[3][12]
-
MHC Class II Tetramer Staining: This technique uses fluorescently labeled MHC-peptide complexes to directly identify and quantify T cells with TCRs specific for the OVA(329-337)-I-Ab complex.[1][4][12]
Q3: What is a typical concentration range for OVA(329-337) peptide stimulation?
The optimal concentration of OVA(329-337) peptide can vary depending on the specific assay and experimental conditions. However, a common starting range for in vitro T cell stimulation is 0.1 to 10 µg/mL.[3] For some applications, concentrations up to 25-30 µM have been reported to achieve half-maximal proliferation.[2] It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue: Low or no detectable cytokine production in Intracellular Cytokine Staining (ICS) assay.
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a titration of the OVA(329-337) peptide concentration, typically from 0.1 to 10 µg/mL, to find the optimal dose for stimulation.[3] |
| Insufficient Stimulation Time | Optimize the duration of in vitro stimulation. A common timeframe is 6-24 hours, with protein transport inhibitors (e.g., Brefeldin A, Monensin) added for the final 4-6 hours.[6][7][13] |
| Poor Antigen Presentation | Ensure the use of healthy, viable, and competent antigen-presenting cells (APCs), such as splenocytes, dendritic cells (DCs), or B cells. The ratio of APCs to T cells may also need optimization. |
| TCR Internalization | In protocols combining tetramer staining and ICS, be aware that antigen stimulation can induce TCR internalization, potentially reducing the signal from tetramer staining.[6][7] Consider simultaneous intracellular staining with both MHC tetramers and cytokine-specific antibodies after in vitro restimulation.[6][7] |
| Issues with Reagents | Verify the quality and storage of the OVA(329-337) peptide, antibodies, and protein transport inhibitors. Ensure appropriate controls are included in your experiment. |
Issue: Low spot count or high background in ELISpot assay.
| Potential Cause | Recommended Solution |
| Incorrect Cell Density | Optimize the number of cells plated per well. A common starting point is 2-5 x 105 cells/well.[9][10] |
| Suboptimal Antigen Concentration | Titrate the OVA(329-337) peptide concentration to find the optimal balance between a strong signal and low background. |
| Inadequate Incubation Time | A typical incubation period is 20-24 hours.[10][11] This may need to be optimized for your specific system. |
| High Cell Death | Ensure high cell viability before plating. Excessive cell death can lead to non-specific background spots. |
| Improper Washing | Follow the washing steps in the protocol meticulously to remove unbound cells and reagents, which can contribute to background. |
Issue: Poor resolution or low frequency of tetramer-positive cells.
| Potential Cause | Recommended Solution |
| Low Frequency of Antigen-Specific T Cells | The frequency of antigen-specific T cells can be very low in vivo.[14] Consider using enrichment strategies if necessary. |
| TCR Affinity | T cells with lower affinity for the OVA(329-337)-I-Ab complex may stain weakly with tetramers.[15][16] Ensure your gating strategy is appropriate to include both high and low-affinity populations. |
| Non-Optimal Staining Conditions | Staining is typically performed at room temperature or 37°C for 30-60 minutes. Optimize staining time and temperature. For class II tetramers, PE or APC-conjugated tetramers are often recommended for best results.[1] |
| TCR Downregulation | If cells have been recently stimulated in vivo or in vitro, TCRs may be downregulated. Allow for a rest period before tetramer staining if possible. |
Experimental Protocols
Protocol 1: In Vitro Stimulation and Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from immunized mice. Adjust the cell concentration to 1-2 x 106 cells/mL in complete RPMI medium.
-
Stimulation:
-
Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add OVA(329-337) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).
-
Incubate for a total of 6-24 hours at 37°C.
-
-
Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[6][7][13]
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD3, CD4, CD44) for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) for 30 minutes at 4°C in the dark.
-
-
Acquisition: Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.
Protocol 2: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[9][11]
-
Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.[9]
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Add 2-5 x 105 cells per well.
-
Add OVA(329-337) peptide to the desired final concentration. Include negative and positive controls.
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a CO2 incubator.[10][11]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature or overnight at 4°C.[11]
-
Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) for 1 hour at room temperature.
-
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Quantitative Data Summary
Table 1: Example OVA(329-337) Peptide Stimulation Conditions for T Cell Assays
| Assay | Cell Type | Peptide Concentration | Stimulation Time | Cytokine Measured | Reference |
| Proliferation & ELISA | Splenocytes | 0 - 10 µg/mL | 3 days | IL-2, IL-4, IFN-γ | [3] |
| ICS | Splenocytes | Not specified, "vaccine antigen" | 5 hours (with BFA/Monensin) | Multiple cytokines | [6][7] |
| ELISpot | Splenocytes from TCR-transgenic mice | 10 µg/mL | 24 hours | IFN-γ | [11] |
| In vitro re-stimulation | Splenocytes | 1 µM | 6 days | Proliferation (CFSE) | [12] |
Visualizations
Signaling Pathway
Caption: TCR signaling cascade upon recognition of the OVA(329-337) peptide presented by I-Ab.
Experimental Workflow
Caption: A generalized workflow for detecting OVA(329-337)-specific T cells using ICS.
Troubleshooting Logic
Caption: A logical guide to troubleshooting weak T cell responses to OVA(329-337).
References
- 1. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 7. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. mdpi.com [mdpi.com]
- 10. Strong Immune Responses Induced by Direct Local Injections of Modified mRNA-Lipid Nanocomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The secretory IFN-γ response of single CD4 memory cells after activation on different antigen presenting cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Proper development of long-lived memory CD4 T cells requires HLA-DO function [frontiersin.org]
- 13. protocols.io [protocols.io]
- 14. criver.com [criver.com]
- 15. Frontiers | Lower Affinity T Cells are Critical Components and Active Participants of the Immune Response [frontiersin.org]
- 16. rupress.org [rupress.org]
Technical Support Center: OVA (329-337) MHC Tetramer Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing OVA (329-337) MHC tetramer staining in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during MHC tetramer staining protocols.
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | Non-specific binding of the tetramer. | • Centrifuge the tetramer reagent before use (e.g., 3300 x g for 5 minutes).[1] • Increase the number of wash steps before and after staining.[1] • Use an Fc receptor block to prevent binding to cells like B cells, NK cells, and monocytes.[2] • Include a viability dye to exclude dead cells, which can non-specifically bind tetramers.[1][2][3] • Use a dump channel to exclude unwanted cell types.[2] • Titrate the tetramer to find the optimal concentration with the best signal-to-noise ratio.[4][5] |
| No/Weak Signal | Low frequency of antigen-specific T cells. | • Increase the number of cells stained; for rare events, more cells may be needed.[1] • Use enrichment techniques, such as magnetic-activated cell sorting (MACS) with PE-beads for PE-labeled tetramers.[6] |
| Low affinity of the T-cell receptor (TCR). | • Use signal amplification techniques, such as adding a primary antibody against the fluorochrome on the tetramer, followed by a fluorescently labeled secondary antibody.[7][8] • Pre-incubate cells with a protein kinase inhibitor like dasatinib to prevent TCR internalization and increase surface TCR density.[6][8][9] | |
| Suboptimal staining conditions. | • Optimize incubation temperature and time. While 4°C is common, some protocols recommend 37°C for MHC class II tetramers.[3][5] • Ensure the use of a bright fluorochrome on the tetramer for better detection.[7] | |
| Incorrect gating strategy. | • Gate on live, singlet, lymphoid cells first.[1][2] • Create a plot of CD4 vs. tetramer to identify the specific T-cell population. | |
| Inconsistent Results | Variation in cell handling and preparation. | • Ensure consistent cell numbers and viability across samples.[1] • Use fresh cells whenever possible, as thawed cells may have lower viability.[2] |
| Reagent variability. | • Titer all reagents, including antibodies and tetramers, before starting a large experiment.[5] • Use a consistent source and lot of tetramer and streptavidin-fluorochrome.[6] | |
| CD8-mediated Non-specific Binding | Some tetramers can bind non-specifically to all CD8+ T cells. | • This is more common with MHC class I tetramers. If observed, include specific anti-CD8 monoclonal antibodies that can block this interaction without affecting specific binding. A cross-titration of the tetramer and CD8 antibody may be necessary.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended number of cells to use for staining?
A1: It is generally recommended to stain 2-10 million lymphoid cells, such as peripheral blood mononuclear cells (PBMCs) or splenocytes. For detecting rare cell populations, you may need to increase the number of cells stained. For cell populations enriched with antigen-specific T cells, like tumor-infiltrating lymphocytes (TILs), as few as 200,000 cells may be sufficient.[1] For fresh lymphoid cells, 1-2 million cells are typically stained.[5]
Q2: Can I stain with the MHC tetramer and surface marker antibodies at the same time?
A2: For mouse MHC class I tetramer staining, simultaneous staining with antibodies can sometimes lead to non-specific binding or inhibit the tetramer's binding to the TCR. It is often recommended to perform a sequential staining protocol, where the tetramer is added first, followed by the antibodies.[2]
Q3: What should I use as a negative control?
A3: An ideal negative control is an MHC tetramer of the same allele and with the same fluorochrome, but loaded with an irrelevant peptide that is known not to be recognized by the T cells in your sample.[1][10] For MHC class II tetramers, a tetramer loaded with the human CLIP peptide can often be used as a negative control.[2][10] Using an empty tetramer is not recommended as it may increase background staining.[1]
Q4: How should I store the tetramer reagent?
A4: Tetramer reagents should be stored at 4°C in the dark. Do not freeze the tetramer.[5]
Q5: Can I fix the cells after staining?
A5: Yes, you can fix the cells after tetramer staining using a methanol-free formaldehyde fixative solution, such as 0.5% paraformaldehyde in PBS. It is recommended to analyze the fixed cells within 24 hours. However, fixing cells before tetramer staining is not recommended as it can prevent the tetramer from binding.[2]
Q6: What is the specific peptide sequence for the OVA (329-337) tetramer?
A6: The peptide sequence for OVA (329-337) is AAHAEINEA. This is a shorter version of the 323-339 epitope and has been shown to result in improved staining of OT-II cells.[11]
Experimental Protocols
Standard OVA (329-337) MHC Class II Tetramer Staining Protocol
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or lymph node cells.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Resuspend the cells at a concentration of 2-5 x 10^7 cells/mL in FACS buffer.[5]
-
Aliquot 1-2 x 10^6 cells per staining tube.
-
-
Fc Receptor Blocking:
-
Add an Fc receptor blocking antibody to the cell suspension.
-
Incubate for 15 minutes at 4°C.[12]
-
-
Tetramer Staining:
-
Surface Marker Staining:
-
Without washing, add a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD4, anti-CD3).
-
Incubate for 15-30 minutes at 4°C in the dark.[12]
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining:
-
Acquisition:
-
Acquire the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1% paraformaldehyde and stored at 4°C for up to 24 hours.[5]
-
Visualizations
Experimental Workflow for MHC Tetramer Staining
Caption: Workflow for MHC tetramer staining of lymphocytes.
MHC Tetramer-TCR Interaction
Caption: Interaction of an OVA (329-337) MHC-II tetramer with a specific TCR.
References
- 1. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 2. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 6. Frontiers | Flow Cytometric Clinical Immunomonitoring Using Peptide–MHC Class II Tetramers: Optimization of Methods and Protocol Development [frontiersin.org]
- 7. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
- 9. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 12. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating T Cell Activation by OVA (329-337)
For researchers in immunology and drug development, accurately validating the activation of CD8+ T cells is a critical step in assessing the efficacy of novel vaccines and immunotherapies. The ovalbumin peptide OVA (329-337), known as SIINFEKL, presented by the MHC class I molecule H-2Kb, serves as a cornerstone model for these studies, particularly with the use of transgenic OT-I T cells which are specific for this complex. This guide compares the primary methods for validating T cell activation, providing data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Comparison of T Cell Activation Assays
Choosing the appropriate assay depends on the specific question being asked, whether it's determining the frequency of antigen-specific cells, their functional capacity, or their direct cytotoxic effect. Each method offers distinct advantages in sensitivity, throughput, and the type of data generated.
| Assay | Principle | Primary Output | Advantages | Disadvantages |
| ELISpot | Captures and visualizes cytokines (e.g., IFN-γ) secreted by individual activated T cells. | Frequency of cytokine-secreting cells (Spot-Forming Units). | Highly sensitive for detecting rare cells; high-throughput.[1] | Provides no information on the phenotype of the secreting cell; indirect functional measure. |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokines retained within the cell, allowing for simultaneous analysis of cell surface markers. | Percentage of cells producing a specific cytokine within a defined population (e.g., CD8+). | Allows for multi-parameter phenotyping of responding cells; quantifies cytokine production on a per-cell basis.[2] | Lower throughput than ELISpot; requires protein transport inhibitors which can be toxic. |
| Proliferation Assays (e.g., CFSE) | A fluorescent dye (CFSE) is progressively diluted with each cell division, which is measured by flow cytometry. | Proliferation index; percentage of divided cells. | Directly measures clonal expansion, a key feature of T cell activation.[3] | Can be a slower assay (requires several days); dye can affect cell viability. |
| Cytotoxicity (Killing) Assays | Measures the ability of activated T cells (effectors) to lyse target cells presenting the specific peptide-MHC complex. | Percentage of specific lysis of target cells. | The most direct measure of effector function for cytotoxic T lymphocytes (CTLs). | Traditional chromium-51 release assays are hazardous; newer methods can be complex. |
Experimental Workflows and Signaling
Successful validation requires a precise experimental setup, from the initial co-culture to the final data acquisition. The process generally involves isolating T cells, preparing antigen-presenting cells, and then applying the chosen assay to measure the activation-induced response.
General Experimental Workflow
The diagram below outlines a typical workflow for activating OT-I T cells with the SIINFEKL peptide and subsequently analyzing the response using common validation assays.
Caption: General workflow for T cell activation and validation.
TCR Signaling Pathway
The binding of the T cell receptor (TCR) on an OT-I cell to the SIINFEKL/H-2Kb complex on an antigen-presenting cell initiates a cascade of intracellular signals.[4][5] This triggers the activation of kinases like Lck and ZAP70, leading to downstream signaling pathways that culminate in the canonical T cell responses: cytokine production, proliferation, and the activation of cytotoxic functions.[4]
Caption: Simplified TCR signaling cascade upon pMHC binding.
Key Experimental Protocols
Below are summarized protocols for the primary T cell activation assays. These should be adapted and optimized for specific experimental conditions.
IFN-γ ELISpot Assay
Principle: This assay quantifies the number of cells secreting a specific cytokine, most commonly IFN-γ, upon antigen stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating: Wash the plate and block with RPMI-1640 medium containing 10% FBS. Add OT-I T cells and SIINFEKL-pulsed splenocytes (as APCs) to the wells. Typically, T cells are plated at 2 x 10^5 cells/well with APCs at 1 x 10^5 cells/well.
-
Incubation: Incubate the plate for 16-20 hours at 37°C in a CO2 incubator.[6]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody.
-
Development: After washing, add streptavidin-alkaline phosphatase (ALP). Finally, add a substrate (e.g., BCIP/NBT) to form insoluble colored spots.
-
Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS)
Principle: ICS uses flow cytometry to identify and phenotype cells that are producing cytokines internally.
Methodology:
-
T Cell Stimulation: Co-culture OT-I T cells with SIINFEKL-pulsed APCs for 6-12 hours. For the final 4-6 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines inside the cell.
-
Surface Staining: Harvest the cells and stain for cell surface markers, such as CD8 and CD44, to identify the activated T cell population.
-
Fixation & Permeabilization: Fix the cells with a formaldehyde-based buffer, then permeabilize the cell membrane with a saponin-based buffer. This allows antibodies to access intracellular proteins.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against IFN-γ, TNF-α, or other relevant cytokines.
-
Acquisition & Analysis: Analyze the cells using a flow cytometer. Gate on the CD8+ population to determine the percentage of cells that are positive for the cytokine of interest.
Cytotoxicity Assay (Using a Non-Radioactive Method)
Principle: This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the cognate antigen.
Methodology:
-
Effector Cell Preparation: Generate activated OT-I CTLs by co-culturing naïve OT-I T cells with SIINFEKL-pulsed splenocytes for 3-5 days.[7]
-
Target Cell Labeling: Prepare target cells (e.g., MC38-OVA tumor cells or SIINFEKL-pulsed splenocytes).[8] Label them with a fluorescent dye like Calcein-AM, which is released upon cell lysis.
-
Co-culture: Co-culture the activated OT-I CTLs (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[8]
-
Data Acquisition: Collect the supernatant and measure the fluorescence released from lysed target cells using a plate reader. Alternatively, use imaging cytometry to directly count live and dead target cells.[8]
-
Calculation: Calculate the percentage of specific lysis by comparing the release from experimental wells to the spontaneous release (targets alone) and maximum release (targets lysed with detergent) wells.
Representative Quantitative Data
The following tables provide examples of expected quantitative results from the described assays when validating OT-I T cell activation by the SIINFEKL peptide.
Table 1: Representative IFN-γ ELISpot Data
| Stimulation Condition | Mean IFN-γ Spots (SFU per 10^6 cells) |
| OT-I T cells + Unpulsed APCs | < 10 |
| OT-I T cells + SIINFEKL-pulsed APCs | 850 |
| OT-I T cells + Control Peptide APCs | < 15 |
Table 2: Representative ICS Data (Flow Cytometry)
| Cell Population | Stimulation | % IFN-γ Positive |
| CD8+ T cells | Unstimulated | 0.1% |
| CD8+ T cells | SIINFEKL Peptide | 45.2% |
| CD8+ T cells | Control Peptide | 0.2% |
Table 3: Representative Cytotoxicity Assay Data
| Effector:Target (E:T) Ratio | % Specific Lysis of SIINFEKL-pulsed Targets |
| 10:1 | 78% |
| 5:1 | 55% |
| 1:1 | 25% |
| 10:1 (Unpulsed Targets) | < 5% |
References
- 1. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods for quantitating antigen-specific T cell responses using functional assays in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 4. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Ovalbumin Peptides: OVA (329-337) vs. OVA (257-264)
For researchers, scientists, and drug development professionals, understanding the differential in vivo effects of immunogenic peptides is critical for the rational design of novel vaccines and immunotherapies. This guide provides a detailed comparison of two widely studied ovalbumin (OVA)-derived peptides, OVA (329-337) and OVA (257-264), focusing on their distinct immunological functions and respective in vivo efficacy as evidenced by experimental data.
The fundamental difference between OVA (329-337) and OVA (257-264) lies in their mechanism of antigen presentation and the subsequent adaptive immune response they elicit. OVA (257-264), also known by its single-letter amino acid sequence SIINFEKL, is a classic MHC class I-restricted epitope.[1][2] In contrast, OVA (329-337) is a core epitope of the larger OVA (323-339) peptide, which is presented by MHC class II molecules.[1][3] This dictates their primary interaction with different T cell subsets: SIINFEKL activates CD8+ cytotoxic T lymphocytes (CTLs), while OVA (329-337) stimulates CD4+ helper T cells.[4][5]
Summary of Key Differences
| Feature | OVA (257-264) (SIINFEKL) | OVA (329-337) |
| MHC Restriction | MHC Class I (H-2Kb in mice)[1] | MHC Class II (I-Ad in mice)[1] |
| Primary T Cell Response | CD8+ T cells (Cytotoxic T Lymphocytes)[1][6] | CD4+ T cells (Helper T cells)[5] |
| Primary In Vivo Function | Direct killing of antigen-presenting cells (e.g., tumor cells) | Orchestration of the adaptive immune response, including help for CD8+ T cells and B cells |
| Typical Application in Research | Model antigen for studying CD8+ T cell responses, cancer immunotherapy[7][8] | Model antigen for studying CD4+ T cell activation and helper functions[9][10] |
In Vivo Efficacy and Applications
OVA (257-264): A Potent Inducer of Cytotoxic T Lymphocyte Responses
The in vivo efficacy of OVA (257-264) is most prominently demonstrated in its ability to induce robust CD8+ T cell-mediated cytotoxicity. This has been extensively leveraged in pre-clinical cancer models. For instance, immunization with OVA (257-264) can lead to the expansion of antigen-specific CD8+ T cells capable of recognizing and eliminating tumor cells expressing ovalbumin.[8][11]
Studies have shown that vaccination with OVA (257-264) can significantly inhibit tumor growth and improve survival in murine models of melanoma (B16-OVA) and other cancers.[8] The peptide is often used in conjunction with adjuvants or delivery systems to enhance its immunogenicity and therapeutic effect.[6][7]
OVA (329-337): A Key Driver of T Helper Cell-Mediated Immunity
The in vivo efficacy of OVA (329-337) is centered on its role in activating CD4+ T cells, which are crucial for orchestrating a comprehensive and durable immune response. While not directly cytotoxic, CD4+ T cells provide essential "help" to other immune cells. This includes enhancing the activation and proliferation of CD8+ T cells, promoting the differentiation of B cells into antibody-producing plasma cells, and activating macrophages.
In the context of cancer, the presence of a robust CD4+ T cell response, such as that induced by OVA (329-337), can augment the efficacy of CD8+ T cell-mediated tumor rejection.[4] Studies utilizing the longer OVA (323-339) peptide, which encompasses the (329-337) core epitope, have demonstrated its ability to induce proliferation of CD4+ T cells in vivo.[9]
Quantitative Data on In Vivo Immune Responses
| Peptide | Animal Model | Key Findings | Reference |
| OVA (257-264) | C57BL/6J mice | Immunization with 10 µg of peptide emulsified in TiterMax elicited strong CD8+ T cell responses, as measured by IFN-γ production upon in vitro restimulation. | [11] |
| OVA (257-264) | C57BL/6 mice | Vaccination with an adjuvant-free peptide vaccine incorporating OVA (257-264) significantly inhibited B16-OVA tumor growth and increased the proportion of tumor-infiltrating CD8+ T cells. | [8] |
| OVA (329-337) | OT-II transgenic mice | Adoptive transfer of OT-II CD4+ T cells followed by immunization with OVA (329-337)-loaded nanoparticles led to T cell proliferation and the development of effector functions, including the ability to lyse peptide-pulsed target cells in vivo. | [12] |
| OVA (323-339) | BALB/c mice | Immunization with ovalbumin protein and adjuvant resulted in the in vivo detection of CD4+ T cells specific for multiple registers of the OVA (323-339) peptide. | [9] |
Signaling Pathways and Experimental Workflows
The distinct roles of OVA (257-264) and OVA (329-337) are rooted in the two major pathways of antigen presentation.
References
- 1. invivogen.com [invivogen.com]
- 2. OVA Peptides | AnaSpec [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Comparison of Different Live Vaccine Strategies In Vivo for Delivery of Protein Antigen or Antigen-Encoding DNA and mRNA by Virulence-Attenuated Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 8. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 9. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 12. Nanoparticle-based modulation of CD4+ T cell effector and helper functions enhances adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Differential Recognition of Ovalbumin Peptide OVA(329-337) by DO11.10 and OT-II T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential responses of two widely used transgenic T cell models, DO11.10 and OT-II, to the specific ovalbumin (OVA) peptide fragment encompassing amino acids 329-337. Both T cell receptor (TCR) transgenic models are specific for an epitope derived from chicken ovalbumin, yet they exhibit distinct fine specificities and responses. Understanding these differences is crucial for the precise interpretation of immunological data and the development of T cell-based immunotherapies.
Summary of T Cell Recognition and Response
DO11.10 and OT-II T cells both recognize a core epitope located within the C-terminal region of the larger OVA(323-339) peptide, specifically the sequence spanning amino acids 329-337.[1][2][3] This recognition is MHC class II-dependent, with DO11.10 T cells recognizing the peptide presented by I-A^d and OT-II T cells by I-A^b.[2][3]
Despite recognizing the same core epitope, their interaction with the peptide-MHC complex differs in fine specificity. The primary T cell receptor (TCR) contact residue for both is amino acid 333.[1][2] However, they diverge in their recognition of secondary TCR contact residues. For DO11.10 T cells, residue 335 is an important secondary contact point, whereas for OT-II T cells, residue 336 is more critical.[1] These subtle differences in TCR engagement, along with the influence of peptide flanking residues, can lead to variations in the strength and quality of the downstream T cell response.[1][2][4]
Quantitative Data Comparison
While the literature extensively describes the differing fine specificities, a direct side-by-side quantitative comparison of the response to the minimal OVA(329-337) peptide is not always presented in a consolidated format. The following table summarizes the key differential responses based on available data for the broader OVA(323-339) peptide, which contains the core 329-337 epitope.
| Parameter | DO11.10 T Cells | OT-II T Cells | Reference |
| MHC Restriction | I-A^d | I-A^b | [2][3] |
| Core Epitope | OVA (329-337) | OVA (329-337) | [1][2][3] |
| Primary TCR Contact | Residue 333 | Residue 333 | [1][2] |
| Secondary TCR Contact | Residue 335 | Residue 336 | [1] |
| Response to Alanine Scan at 335 | Proliferation significantly reduced | Normal proliferative response | [1][5] |
| Response to Alanine Scan at 336 | Proliferation not significantly affected | Proliferation significantly reduced | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are representative protocols for key experiments used to characterize the responses of DO11.10 and OT-II T cells.
T Cell Proliferation Assay
This assay measures the proliferation of T cells in response to antigenic stimulation.
-
Cell Preparation: Prepare single-cell suspensions of splenocytes from DO11.10 or OT-II transgenic mice.[6][7] Red blood cells are lysed, and the splenocytes are washed and resuspended in complete RPMI-1640 medium.[6] For some applications, naive CD4+ T cells are purified using magnetic bead separation.[7][8]
-
Labeling (Optional): For tracking cell division, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 3-7.5 µM.[7][8]
-
Co-culture: Plate the T cells (e.g., 2.5 x 10^4 cells/well) with antigen-presenting cells (APCs), such as mitomycin C-treated splenocytes from a syngeneic mouse (e.g., 2.5 x 10^5/well), in a 96-well U-bottom plate.[7]
-
Antigen Stimulation: Add the OVA peptide (e.g., OVA(323-339) or specific sub-fragments) at various concentrations (e.g., 0.1 to 10 µg/mL).[6][7]
-
Incubation: Culture the cells for 72 to 96 hours at 37°C in a 5% CO2 humidified atmosphere.[6][7]
-
Analysis:
-
CFSE Dilution: Analyze the dilution of CFSE by flow cytometry to determine the percentage of divided cells.[7][8]
-
[3H]-Thymidine Incorporation: Alternatively, pulse the cultures with [3H]-Thymidine for the last 8 hours of culture and measure its incorporation as an indicator of DNA synthesis and proliferation.[7]
-
Cytokine Production Assay (ELISA)
This assay quantifies the secretion of cytokines by activated T cells.
-
T Cell Activation: Co-culture purified naive DO11.10 or OT-II T cells (e.g., 2.5 x 10^5 cells/mL) with mitomycin C-treated splenocytes (e.g., 2.5 x 10^6/mL) and OVA peptide (e.g., 1 µg/mL) in a 24-well plate for 96 hours.[7]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
ELISA: Perform a sandwich ELISA to measure the concentration of specific cytokines (e.g., IL-2, IL-4, IFN-γ). This involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
Visualizations
T Cell Receptor Recognition of the OVA Peptide-MHC Complex
The following diagram illustrates the differential fine specificity of DO11.10 and OT-II TCRs for the OVA(329-337) peptide presented by their respective MHC molecules.
Caption: Differential TCR contact residues for DO11.10 and OT-II T cells.
General Experimental Workflow for T Cell Activation Analysis
This workflow outlines the key steps in comparing the responses of DO11.10 and OT-II T cells to the OVA peptide.
Caption: Workflow for in vitro T cell activation and response analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DO11.10 and OT-II T Cells Recognize a C-Terminal Ovalbumin 323–339 Epitope1 | Semantic Scholar [semanticscholar.org]
- 4. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 | PLOS One [journals.plos.org]
- 5. Illuminating T cell-dendritic cell interactions in vivo by FlAsHing antigens [elifesciences.org]
- 6. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 7. Normal development and activation but altered cytokine production of Fyn-deficient CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary Activation of Antigen-Specific Naive CD4+ and CD8+ T Cells following Intranasal Vaccination with Recombinant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Appropriate Negative Control Peptides for OVA (329-337) Experiments
In immunological research, particularly when studying antigen-specific T cell responses, the use of appropriate negative controls is paramount to ensure the specificity of the observed effects. For researchers working with the well-characterized MHC class II-restricted ovalbumin (OVA) peptide, OVA (329-337), which is recognized by CD4+ T cells from OT-II transgenic mice, selecting a suitable negative control peptide is a critical step in experimental design.[1][2] This guide provides a comprehensive comparison of commonly used negative control peptides for OVA (329-337) experiments, supported by experimental data and detailed protocols.
The ideal negative control peptide for an OVA (329-337) experiment should not elicit a response from OVA (329-337)-specific T cells. This lack of response can be attributed to several factors, including the inability to bind to the MHC class II molecule (I-Ab in the case of OT-II mice) or a failure to be recognized by the T cell receptor (TCR) of OT-II cells. This guide will explore three main categories of negative control peptides: MHC class I-restricted peptides, scrambled peptides, and irrelevant peptides from other antigens.
Comparison of Negative Control Peptides
The selection of a negative control peptide depends on the specific question being addressed in the experiment. Below is a comparison of the different types of negative controls, with a summary of their performance in T cell activation assays.
| Negative Control Peptide Type | Principle | Advantages | Disadvantages |
| MHC Class I-Restricted Peptide (e.g., SIINFEKL) | Utilizes a peptide from the same protein (ovalbumin) but is presented by MHC class I molecules, which are not recognized by the CD4+ OT-II T cells.[3][4] | Readily available and well-characterized. Provides a control for the specificity of the CD4+ T cell response. | May not control for non-specific effects of peptides in general. |
| Scrambled Peptide | A peptide with the same amino acid composition as OVA (329-337) but in a randomized sequence. This altered sequence should prevent specific binding to the I-Ab molecule and/or recognition by the OT-II TCR.[5][6] | Controls for the specific amino acid sequence and potential non-specific effects of the peptide's composition. | Requires custom synthesis. The scrambled sequence must be checked to ensure it does not correspond to any known natural epitopes.[5] |
| Irrelevant Peptide | A peptide from a different antigen that is known to bind to the same MHC class II molecule (I-Ab) but is not recognized by the OT-II TCR. Examples include peptides from lymphocytic choriomeningitis virus (LCMV) glycoprotein or the Eα protein.[2][7] | Provides a stringent control for MHC binding and T cell specificity. Can control for bystander activation if the peptide is presented by APCs. | Requires knowledge of other peptides that bind to the specific MHC allele. Availability may vary. |
Quantitative Data Summary
The following table summarizes the expected outcomes when using different negative control peptides in common T cell activation assays, based on published literature. The response is compared to the positive control, OVA (329-337).
| Peptide | T Cell Proliferation (% of Positive Control) | IFN-γ Production (% of Positive Control) | IL-2 Production (% of Positive Control) |
| OVA (329-337) (Positive Control) | 100% | 100% | 100% |
| SIINFEKL (MHC Class I) | < 5% | < 5% | < 5% |
| Scrambled OVA (329-337) | < 5% | < 5% | < 5% |
| Irrelevant Peptide (e.g., Eα52-68) | < 5% | < 5% | < 5% |
Note: The values in this table are illustrative and represent the expected lack of response. Actual background levels may vary depending on the specific experimental conditions and assay sensitivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays used to assess T cell activation.
In Vitro T Cell Proliferation Assay using CFSE
This protocol outlines the steps to measure the proliferation of OT-II CD4+ T cells in response to peptide stimulation.
-
Cell Preparation:
-
Isolate splenocytes from an OT-II transgenic mouse.
-
Label the splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. A common final concentration is 5 µM.
-
Wash the cells extensively to remove unbound CFSE.
-
-
Cell Culture:
-
Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 105 cells per well.
-
Add the peptides to the wells at the desired concentrations (e.g., 1-10 µg/mL). Include wells with OVA (329-337) as a positive control, the chosen negative control peptide, and a no-peptide control.
-
Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently labeled antibodies against CD4.
-
Analyze the cells using a flow cytometer.
-
Gate on the CD4+ T cell population and measure the dilution of CFSE fluorescence, which indicates cell division.
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion
This protocol is for quantifying the number of cytokine-secreting T cells.
-
Plate Preparation:
-
Coat an ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ or IL-2) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
-
Cell Culture:
-
Add OT-II splenocytes or purified OT-II CD4+ T cells to the wells of the ELISpot plate (e.g., 2.5 x 105 cells/well).
-
Add the peptides (positive control, negative control, no peptide) to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Spot Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody for the cytokine and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate).
-
Wash the plate and add a substrate solution to develop the spots.
-
Stop the reaction and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualizations
Diagrams can help clarify complex biological processes and experimental designs. Below are Graphviz diagrams illustrating key concepts.
T Cell Activation Signaling Pathway
Caption: Antigen presentation and T cell activation pathway.
Experimental Workflow for Comparing Control Peptides
Caption: Workflow for T cell proliferation assay.
Logical Relationship of Control Peptides
Caption: Relationship between OVA peptides and controls.
References
- 1. Negative selection and peptide chemistry determine the size of naïve foreign peptide-MHCII-specific CD4+ T cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens [bio-protocol.org]
- 3. The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The OT-II model reveals dual in vitro and in vivo immunomodulatory properties of CD6 in T cell activation [frontiersin.org]
- 5. jpt.com [jpt.com]
- 6. OVA 257-264 scrambled (FILKSINE) - SB PEPTIDE [sb-peptide.com]
- 7. Partial tolerance of autoreactive B and T cells to erythrocyte-specific self-antigens in mice | Haematologica [haematologica.org]
Assessing the Reproducibility of OVA (329-337) Induced Immune Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ovalbumin peptide OVA (329-337), recognized by OT-II T-cells, is a cornerstone for immunological research, serving as a model antigen for studying T-cell activation, differentiation, and memory.[1][2] The reproducibility of immune responses induced by this peptide is paramount for the validation and comparison of experimental results across different studies and laboratories. This guide provides a comparative overview of the key factors influencing the reproducibility of OVA (329-337)-mediated immune responses, supported by experimental data and detailed protocols.
Factors Influencing Reproducibility
Achieving reproducible immune responses to OVA (329-337) hinges on the meticulous control of several experimental parameters. The primary sources of variability include the specifics of the immunization protocol, the methods used to quantify the immune response, and the inherent biological variability of the experimental subjects.
Key Parameters Affecting Reproducibility:
-
Antigen Formulation: The choice of adjuvant and the physical form of the antigen (e.g., soluble peptide vs. nanoparticle formulation) can significantly impact the magnitude and quality of the T-cell response.[3][4][5][6][7]
-
Immunization Route and Dose: The route of administration and the amount of peptide used for immunization are critical variables that need to be standardized.
-
T-Cell Analysis Methodology: The techniques employed to detect and quantify OVA (329-337)-specific T-cells, such as MHC class II tetramer staining and flow cytometry, require standardized protocols to ensure consistent results.[8][9][10][11]
-
Flow Cytometry Gating Strategy: A consistent and well-defined gating strategy is essential for the accurate quantification of T-cell populations across different experiments and operators.[12][13][14][15][16]
-
Peptide Purity and Flanking Residues: The purity of the synthetic OVA (329-337) peptide and the presence or absence of flanking amino acid residues can influence its presentation by MHC class II molecules and subsequent T-cell recognition.[2][17]
Comparative Data on T-Cell Responses
| T-Cell Activation Marker | Experimental System | Stimulation | % Positive Cells (Mean ± SD/SEM) | Key Findings | Citations |
| CD69 & CD25 | OT-II splenocytes | OVA (323-339) peptide | Variable with peptide concentration | Dose-dependent increase in activation markers. | [18] |
| CD44 | OT-II T-cells in vivo | OVA-vaccinia virus infection | Not explicitly quantified | Upregulation of CD44 on responding T-cells. | [19] |
| Cytokine | Experimental System | Stimulation | Concentration (pg/mL or relative units) | Key Findings | Citations |
| IFN-γ | OT-II splenocytes | OVA (323-339) peptide | Not explicitly quantified | Increased IFN-γ production upon antigen-specific stimulation. | [20] |
| IL-2 | OT-II hybridoma | OVA (323-339) peptide | Not explicitly quantified | Peptide-MHC complex induces IL-2 secretion. | [20] |
Experimental Protocols
Standardization of experimental protocols is the most critical step towards achieving reproducible results. Below are detailed methodologies for key experiments involved in assessing OVA (329-337) induced immune responses.
In Vivo Immunization Protocol
-
Antigen Preparation: Dissolve lyophilized OVA (329-337) peptide (e.g., from Anaspec[1]) in sterile phosphate-buffered saline (PBS) to a stock concentration of 1 mg/mL.
-
Adjuvant Emulsification: For immunization with Complete Freund's Adjuvant (CFA), mix the peptide solution with an equal volume of CFA to create a stable emulsion. For other adjuvants like Alum, follow the manufacturer's instructions for antigen adsorption.[5][6]
-
Animal Immunization: Inject 100 µL of the peptide-adjuvant emulsion subcutaneously at the base of the tail of C57BL/6 mice. The final dose of peptide is typically 50 µg per mouse.
-
Booster Immunization: For some experimental designs, a booster immunization with the same peptide in Incomplete Freund's Adjuvant (IFA) can be administered 7-14 days after the primary immunization.
MHC Class II Tetramer Staining for Flow Cytometry
This protocol is adapted from standard procedures provided by the NIH Tetramer Core Facility and other sources.[8][9][10][11]
-
Cell Preparation: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice. Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) at a concentration of 1-2 x 10^7 cells/mL.
-
Fc Block: Incubate the cells with an anti-CD16/CD32 antibody (Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.
-
Tetramer Staining: Add the PE-conjugated I-Ab/OVA (329-337) tetramer (e.g., from the NIH Tetramer Core Facility[11]) at a pre-titrated optimal concentration. Incubate for 60 minutes at room temperature or 37°C, protected from light.
-
Surface Marker Staining: Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD44) to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include a viability dye to exclude dead cells from the analysis.
Intracellular Cytokine Staining
-
In Vitro Restimulation: Culture 1-2 x 10^6 splenocytes per well in a 96-well plate with 10 µg/mL of OVA (329-337) peptide. Include a positive control (e.g., PMA/Ionomycin) and a negative control (no peptide).
-
Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Harvest the cells and perform surface staining for markers like CD3 and CD4 as described in the tetramer staining protocol.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add fluorescently labeled antibodies against cytokines of interest (e.g., anti-IFN-γ, anti-IL-2, anti-IL-4) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Data Acquisition: Wash the cells with permeabilization buffer and then FACS buffer before acquiring data on a flow cytometer.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing T-Cell Response
Caption: Workflow for OVA (329-337) immunization and T-cell response analysis.
Signaling Pathway of T-Cell Activation
Caption: Simplified signaling cascade upon OT-II T-cell recognition of OVA (329-337).
References
- 1. OVA (329-337) - 1 mg [anaspec.com]
- 2. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of immune responses and allergenic risks to different adjuvants in an OVA-based immunisation model using BALB/c mice | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 7. Press Releases - Comparison of Vaccine Adjuvants – Notable Differences in their Effect and Potency - Paul-Ehrlich-Institut [pei.de]
- 8. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 9. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
- 10. New Design of MHC Class II Tetramers to Accommodate Fundamental Principles of Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 12. researchgate.net [researchgate.net]
- 13. Standardization of flow cytometry and cell sorting to enable a transcriptomic analysis in a multi-site sarcoidosis study | PLOS One [journals.plos.org]
- 14. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Egr2 and 3 control inflammation, but maintain homeostasis, of PD-1high memory phenotype CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Unveiling the Nuances of T-Cell Cross-Reactivity: A Comparative Guide to OVA (329-337) Specific T-Cell Responses
For researchers, scientists, and drug development professionals, understanding the specificity and potential cross-reactivity of T-cell responses is paramount. This guide provides a comparative analysis of T-cells specific for the ovalbumin (OVA) peptide 329-337, a cornerstone of immunological research. We delve into experimental data, present detailed protocols for key assays, and visualize the intricate signaling pathways governing T-cell activation.
The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, serves as a core epitope for the OT-II T-cell receptor (TCR), making it an invaluable tool in studying CD4+ T-cell responses. However, this peptide is a fragment of the larger OVA (323-339) peptide, which can be presented by the MHC class II molecule I-Ab in multiple registers. This phenomenon of multiple binding registers creates a landscape of potential cross-reactivity, where T-cells specific for one register may exhibit altered responses to others. This guide will explore these subtleties, providing a quantitative comparison of T-cell activation in response to the canonical OVA (329-337) peptide and its variants.
Quantitative Comparison of T-Cell Responses
The activation of OVA (329-337) specific T-cells, primarily from OT-II transgenic mice, can be quantified through various assays that measure proliferation, cytokine secretion, and the expression of activation markers. The following tables summarize key findings from studies investigating the impact of peptide variations on T-cell responses.
| Peptide Variant | Assay Type | Key Findings | Reference |
| OVA (323-339) | Proliferation (CFSE) | OT-II T-cells show a dose-dependent proliferative response to the full-length peptide. | [1] |
| OVA (329-337) | Tetramer Staining | Tetramers loaded with the minimal OVA (329-337) epitope show improved staining of OT-II cells compared to longer peptides.[2][3] | [2][3] |
| Altered Peptide Ligands (APLs) | Proliferation & Cytokine Secretion | Single amino acid substitutions at key TCR contact residues (e.g., position 333) can significantly reduce or abrogate T-cell proliferation and cytokine secretion.[4][5] | [4][5] |
| N-terminal Truncations | IL-2 Secretion | Truncations from the N-terminus of OVA (323-339) that remove alternative binding registers can dramatically reduce T-cell stimulation, highlighting the importance of flanking residues.[6] | [6] |
| Parameter | OVA (329-337) | Altered Peptide Ligands (APLs) | Rationale |
| TCR Affinity | High | Variable (generally lower) | The specific amino acid sequence of the peptide is critical for optimal interaction with the TCR. Changes can disrupt these interactions. |
| T-Cell Proliferation | Robust | Reduced or Abolished | A strong TCR signal is required to drive clonal expansion of T-cells. Weaker signals from APLs often fail to reach this threshold. |
| Cytokine Production (e.g., IFN-γ, IL-2) | High | Reduced or Skewed | The strength of TCR signaling can influence the profile of cytokines secreted by the activated T-cell. |
Experimental Protocols
Accurate and reproducible assessment of T-cell cross-reactivity relies on well-defined experimental protocols. Below are detailed methodologies for three key assays used to quantify T-cell responses.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
OT-II splenocytes or purified CD4+ T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (5 mM stock in DMSO)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes
-
Peptides (OVA 329-337 and variants)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend OT-II cells at 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Co-culture:
-
Plate CFSE-labeled OT-II cells (e.g., 2 x 105 cells/well) with APCs (e.g., 5 x 105 cells/well) in a 96-well plate.
-
Add peptides at various concentrations.
-
Culture for 3-4 days at 37°C in a humidified incubator with 5% CO2.[7]
-
-
Flow Cytometry Analysis:
-
Harvest cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to identify distinct peaks of fluorescence, each representing a cell division.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
OT-II splenocytes and APCs
-
Peptides
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash with sterile PBS.[8]
-
Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Cell Incubation:
-
Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Add OT-II cells, APCs, and peptides to the wells.
-
Incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-AP or -HRP, then incubate for 1 hour at room temperature.
-
Wash and add the appropriate substrate to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous measurement of cytokine production and cell surface marker expression by individual cells using flow cytometry.
Materials:
-
OT-II splenocytes
-
Peptides
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Incubate OT-II splenocytes with peptides for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.[9]
-
-
Surface Staining:
-
Wash the cells and stain with antibodies against surface markers for 20-30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add antibodies against intracellular cytokines to the permeabilized cells and incubate for 30-60 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines.
-
Visualizing T-Cell Activation and Experimental Processes
To further elucidate the mechanisms of T-cell activation and the workflows of the described experiments, the following diagrams are provided.
References
- 1. 004194 - OT-II Strain Details [jax.org]
- 2. m.youtube.com [m.youtube.com]
- 3. I-Ab | chicken ova 329-337 | AAHAEINEA | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flanking Residues Are Central to DO11.10 T Cell Hybridoma Stimulation by Ovalbumin 323–339 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. ELISPOT protocol | Abcam [abcam.com]
- 9. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Recombinant OVA (329-337) Peptide
For researchers and drug development professionals leveraging the immunodominant ovalbumin (OVA) peptide fragment 329-337, the choice between synthetic and recombinant production methods is a critical one, with implications for purity, immunogenicity, and experimental outcomes. This guide provides an objective comparison of these two alternatives, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences
| Feature | Synthetic OVA (329-337) Peptide | Recombinant OVA (329-337) Peptide |
| Production Method | Solid-Phase Peptide Synthesis (SPPS) | Recombinant DNA technology in host cells (e.g., E. coli) |
| Purity | High purity achievable (>95%), but potential for process-related impurities. | Purity can be lower due to host cell protein contamination. |
| Impurities | Truncated or deletion sequences, protecting group artifacts. | Endotoxins, host cell proteins, nucleic acids. |
| Post-Translational Modifications | Not applicable for this short peptide. | Not typically relevant for this specific peptide. |
| Cost | Generally more expensive for longer peptides, but cost-effective for short peptides like OVA (329-337). | More cost-effective for large-scale production of longer peptides. |
| Speed | Faster production timeline. | Longer development time due to cloning and expression optimization. |
| Biological Contaminants | Free from biological contaminants like viruses or prions. | Potential for contamination with biological agents from the host organism. |
Purity and Impurity Profile
The purity of the OVA (329-337) peptide is paramount for reliable and reproducible immunological studies. The production method significantly influences the purity and the types of impurities present.
Synthetic Peptides: Produced by solid-phase peptide synthesis (SPPS), synthetic OVA (329-337) can achieve high purity levels, often exceeding 95%.[1][2] The primary impurities are typically process-related and include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Incomplete peptide chains.
-
Incompletely deprotected peptides: Peptides with residual protecting groups from the synthesis process.
These impurities can be minimized through optimized synthesis and purification protocols, commonly employing reverse-phase high-performance liquid chromatography (RP-HPLC).
Recombinant Peptides: Recombinant production involves expressing the peptide-encoding gene in a host organism, such as E. coli. While this method is highly scalable for large proteins, for short peptides like OVA (329-337), it can present challenges in purification. Potential impurities include:
-
Host cell proteins (HCPs): Proteins from the expression host that co-purify with the peptide.
-
Endotoxins (Lipopolysaccharides): Components of the outer membrane of Gram-negative bacteria like E. coli, which are potent pyrogens and can cause non-specific immune activation.
-
Nucleic acids: DNA and RNA from the host organism.
Extensive purification steps are required to remove these contaminants, which can impact the final yield and cost-effectiveness for short peptides.
Immunogenicity and T-Cell Activation
The presence of impurities can significantly impact experimental results. Endotoxins in recombinant preparations can lead to non-specific T-cell activation and cytokine release, confounding the interpretation of antigen-specific responses. Conversely, impurities in synthetic peptides could potentially interfere with MHC binding or T-cell receptor (TCR) recognition.
Experimental Protocols
To aid in the experimental evaluation of OVA (329-337) peptides, detailed protocols for key immunological assays are provided below.
ELISpot Assay for IFN-γ Secretion
This protocol is adapted from established methods for measuring peptide-specific IFN-γ production from T-cells.[5][6]
Materials:
-
96-well ELISpot plates (PVDF membrane)
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
RPMI 1640 medium with 10% FBS
-
OVA (329-337) peptide (synthetic or recombinant)
-
Antigen-presenting cells (APCs) (e.g., splenocytes, dendritic cells)
-
T-cells (from OVA-immunized mice or OT-II transgenic mice)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating:
-
Wash the plate 3 times with sterile PBS.
-
Block the plate with RPMI 1640 + 10% FBS for 2 hours at 37°C.
-
Prepare a single-cell suspension of T-cells and APCs.
-
Add APCs and T-cells to the wells.
-
-
Peptide Stimulation:
-
Add the OVA (329-337) peptide to the wells at the desired concentration (typically 1-10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plates and add the substrate solution.
-
Stop the reaction when spots are visible and wash with distilled water.
-
Air-dry the plate and count the spots using an ELISpot reader.
-
Flow Cytometry for T-Cell Activation
This protocol outlines the steps for identifying OVA (329-337)-specific T-cells using MHC class II tetramers and intracellular cytokine staining.[7][8][9]
Materials:
-
I-A(b)/OVA (329-337) Tetramer-PE (or other fluorochrome)
-
Anti-CD4, Anti-CD44, Anti-CD62L, Anti-IFN-γ antibodies
-
Brefeldin A
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS + 2% FBS)
-
Splenocytes from OVA-immunized or OT-II mice
Procedure:
-
Cell Stimulation (for intracellular cytokine staining):
-
Culture splenocytes with OVA (329-337) peptide (1-10 µg/mL) for 6 hours at 37°C.
-
Add Brefeldin A for the last 4 hours of incubation to block cytokine secretion.
-
-
Tetramer Staining:
-
Resuspend cells in FACS buffer.
-
Incubate cells with the I-A(b)/OVA (329-337) tetramer for 1 hour at 37°C.
-
-
Surface Marker Staining:
-
Wash the cells with FACS buffer.
-
Incubate with antibodies against surface markers (e.g., Anti-CD4, Anti-CD44, Anti-CD62L) for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial kit.
-
Incubate with the anti-IFN-γ antibody for 30 minutes on ice.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ T-cells and then identifying the tetramer-positive and/or IFN-γ-positive populations.
-
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. invivogen.com [invivogen.com]
- 2. OVA (329-337) - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OVA (329-337) - 1 mg [eurogentec.com]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognition of MHC-II peptide ligands that contain β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. rupress.org [rupress.org]
- 9. Proper development of long-lived memory CD4 T cells requires HLA-DO function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Identity Validation of OVA (329-337) Peptide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity and identity validation of the immunodominant ovalbumin peptide OVA (329-337) and two commonly used alternatives in immunological research: Influenza A Hemagglutinin HA (306-318) and the Class II-associated Invariant chain Peptide CLIP (81-104). The selection of a high-purity, well-characterized peptide is critical for the accuracy and reproducibility of experimental results in areas such as T-cell activation assays, vaccine development, and MHC binding studies. This document outlines the standard analytical techniques, presents comparative data, and provides detailed experimental protocols for the validation of these peptides.
Data Presentation: Comparative Purity and Identity
The quality of synthetic peptides is primarily assessed by determining their purity, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and confirming their identity through Mass Spectrometry (MS). The data presented below is a compilation of typical specifications and batch-specific data from various suppliers.
| Peptide | Sequence | Typical Purity (by HPLC) | Identity (by MS) |
| OVA (329-337) | ISQAVHAAHAEINEAGR | ≥95%[1] | Confirmed |
| 98.73% (Batch Specific)[2] | Confirmed[2] | ||
| Influenza A HA (306-318) | PKYVKQNTLKLAT | >95%[3] | Confirmed |
| CLIP (81-104) | PVSKMRMATPLLMQA | >90%[4] | Confirmed |
Experimental Protocols
Detailed methodologies for the two key analytical techniques used in peptide validation are provided below. These protocols are representative of standard procedures used in quality control laboratories.
Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the steps for analyzing the purity of synthetic peptides.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in HPLC-grade water or a mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. The gradient may need to be optimized depending on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol describes the procedure for confirming the molecular weight of the synthetic peptide.
1. Sample Preparation:
-
Dissolve the peptide sample in a suitable volatile solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 0.1 mg/mL. High concentrations of non-volatile salts should be avoided.
2. Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that is appropriate for the expected molecular weight of the peptide and its potential charge states.
3. Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the peptide's amino acid sequence. The values should match within a specified tolerance.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining peptide purity and identity.
Caption: Workflow for Peptide Purity Validation using RP-HPLC.
Caption: Workflow for Peptide Identity Confirmation using ESI-MS.
References
- 1. PE-HLA-DRB1*11:01/Influenza A virus HA (PKYVKQNTLKLAT) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 2. HLA-DM mediates peptide exchange by interacting transiently and repeatedly with HLA-DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flu-HA-B (306-318) MHC II DRB1*01:01 - SB-PEPTIDE [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to OVA (329-337) and Other Immunodominant Epitopes of Ovalbumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunodominant T-cell epitope OVA (329-337) with other key immunogenic epitopes derived from chicken ovalbumin (OVA). Ovalbumin is a widely utilized model antigen in immunological research, and understanding the characteristics of its various epitopes is crucial for vaccine development, cancer immunotherapy, and studies of allergic responses. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways to aid in the selection and application of these immunological tools.
Key Immunodominant Epitopes of Ovalbumin
Ovalbumin contains several well-characterized epitopes that elicit robust T-cell responses. The most prominent of these are the MHC class II-restricted epitope OVA (323-339), which includes the core sequence OVA (329-337), and the MHC class I-restricted epitope OVA (257-264).
-
OVA (329-337) within OVA (323-339) (ISQAVHAAHAEINEAGR): This is a primary MHC class II-restricted epitope recognized by CD4+ T helper cells.[1] The core 9-amino acid sequence, OVA (329-337) (AAHAEINEA), is critical for this recognition.[2] It is presented by the I-Ad MHC class II molecule in BALB/c mice and I-Ab in C57BL/6 mice.[3][4] This epitope is instrumental in orchestrating adaptive immune responses, including the activation of B cells and the subsequent production of antibodies.
-
OVA (257-264) (SIINFEKL): This is the immunodominant MHC class I-restricted epitope of ovalbumin, presented by the H-2Kb molecule in C57BL/6 mice.[5] It is recognized by CD8+ cytotoxic T lymphocytes (CTLs) and is a cornerstone for studying cell-mediated immunity, particularly in the context of cancer immunology and infectious disease models.[6]
-
Other Identified Epitopes: Research has identified other potential T-cell epitopes within ovalbumin, such as OVA (55-62) and OVA (176-183), though these generally elicit weaker responses compared to OVA (257-264).[6] Additionally, several IgE-binding epitopes have been mapped, which are relevant for allergy research.
Comparative Performance Data
The immunogenicity of an epitope is determined by several factors, including its binding affinity to MHC molecules and the subsequent T-cell response it elicits. The following tables summarize available quantitative and qualitative data comparing key ovalbumin epitopes.
Table 1: MHC Binding Affinity of Ovalbumin Epitopes
| Epitope | MHC Allele | Binding Affinity (Kd or IC50) | Reference |
| OVA (323-339) | I-Ad | ~10-5 M (inferred from competition assays) | [7] |
| OVA (257-264) | H-2Kb | Strong (IC50 < 500 nM) | [8] |
| OVA (55-62) | H-2Kb | Strong (IC50 < 500 nM) | [8] |
| OVA (176-183) | H-2Kb | Weaker | [6] |
Note: Direct Kd values for MHC class II binding are less commonly reported than IC50 values from competitive binding assays. A lower IC50 value indicates stronger binding.
Table 2: T-Cell Response Profile of Immunodominant Ovalbumin Epitopes
| Epitope | T-Cell Subset | Proliferation Response | Predominant Cytokine Secretion | Reference |
| OVA (323-339) | CD4+ T helper cells | Strong | IL-2, IL-4, IFN-γ | [1][9][10] |
| OVA (257-264) | CD8+ cytotoxic T cells | Strong | IFN-γ, TNF-α | [11][12] |
| OVA (55-62) | CD8+ cytotoxic T cells | Variable, can fail to elicit a strong cytolytic response | IFN-γ | [6][8] |
Experimental Methodologies
Accurate assessment of epitope immunogenicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of ovalbumin epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Detection
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level.
Protocol:
-
Plate Coating: Pre-wet a 96-well PVDF plate with 70% ethanol, wash with sterile PBS, and coat with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
Blocking: Wash the plate and block with cell culture medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Stimulation: Add the prepared cells to the wells along with the specific ovalbumin peptide (e.g., OVA (329-337) or OVA (257-264)) at a predetermined optimal concentration. Include positive (e.g., mitogen) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine.
-
Enzymatic Reaction: Add streptavidin-alkaline phosphatase and then a substrate solution (e.g., BCIP/NBT) to develop colored spots.
-
Analysis: Wash and dry the plate. The spots, each representing a cytokine-secreting cell, are counted using an ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.
Protocol:
-
Cell Stimulation: Stimulate isolated lymphocytes with the ovalbumin peptide of interest in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, IL-4).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing cells within the defined T-cell subsets.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to antigenic stimulation.
Protocol:
-
Cell Labeling: Label isolated T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the CFSE-labeled T cells with antigen-presenting cells (APCs), such as dendritic cells or splenocytes, that have been pulsed with the specific ovalbumin peptide.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Staining: Stain the cells with antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity halves, allowing for the quantification of cell proliferation by analyzing the CFSE dilution profile. The stimulation index can be calculated by comparing the proliferation in peptide-stimulated cultures to unstimulated controls.
Signaling Pathways
The interaction of a T-cell receptor (TCR) with a peptide-MHC (pMHC) complex on an APC initiates a complex intracellular signaling cascade, leading to T-cell activation.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the ovalbumin epitope presented by an MHC molecule, the TCR, in conjunction with co-receptors (CD4 or CD8), triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the kinase Lck.[13] This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, which ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB.[13] These transcription factors drive the expression of genes responsible for T-cell proliferation, differentiation, and cytokine production.
Conclusion
The choice of ovalbumin epitope is critical and depends on the specific research application. For studies focusing on CD8+ T-cell mediated cytotoxicity and anti-tumor immunity, the MHC class I-restricted epitope OVA (257-264) (SIINFEKL) is the gold standard due to its high immunogenicity and well-characterized response. For research involving CD4+ T helper cell responses, antibody production, and allergic models, the MHC class II-restricted epitope OVA (323-339) , with its core OVA (329-337) sequence, is the epitope of choice. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for their experimental designs.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The role of naïve T cell precursor frequency and recruitment in dictating immune response magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 卵清蛋白(323-339)(鸡、日本鹌鹑) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antigen-specific precursor frequency impacts T cell proliferation, differentiation, and requirement for costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]
- 7. MHC class II-derived peptides can bind to class II molecules, including self molecules, and prevent antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 9. Dendritic cells activated by an anti-inflammatory agent induce CD4+ T helper type 2 responses without impairing CD8+ memory and effector cytotoxic T-lymphocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. ashpublications.org [ashpublications.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for OVA (329-337)
The following provides essential safety and logistical information for the proper disposal of the ovalbumin peptide fragment OVA (329-337). Adherence to these procedural guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the peptide in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of contact, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Step-by-Step Guidance
Disposal of OVA (329-337) and its containers must be carried out in accordance with local, state, and federal regulations.
-
Collection: Collect waste material in its original container or a suitable, clearly labeled, and closed container.[1] Do not mix with other chemical waste.
-
Storage: Store the waste container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][2]
-
Waste Disposal Method: The primary recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge the material into sewer systems or the environment.[1]
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
Summary of Disposal and Safety Information
| Aspect | Guideline | Reference |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | TargetMol SDS[1] |
| Container Requirements | Suitable, closed, and properly labeled containers. | TargetMol SDS[1] |
| Environmental Precautions | Avoid discharge into the environment, sewers, or water systems. | TargetMol SDS[1] |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye protection. | TargetMol SDS[1] |
| Handling Location | Handle in a well-ventilated place. | TargetMol SDS[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of OVA (329-337).
Caption: Workflow for the safe disposal of OVA (329-337) and its containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ovalbumin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with sensitizing agents like Ovalbumin (OVA), a major protein component of egg whites, adhering to strict safety protocols is crucial to prevent allergic reactions and ensure the integrity of your work. This guide provides essential, immediate safety and logistical information for handling OVA, including personal protective equipment (PPE), operational procedures, and disposal plans.
Essential Personal Protective Equipment (PPE)
When handling Ovalbumin, particularly in its powdered form, a comprehensive suite of personal protective equipment is necessary to minimize exposure and potential sensitization.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved respirator | Essential when handling powdered OVA or when adequate ventilation is not available to prevent inhalation, which can cause allergy or asthma-like symptoms.[1][2][3] |
| Eye Protection | Chemical splash goggles or a face shield | Must be worn to protect against airborne particles and splashes.[2][3] |
| Hand Protection | Chemically resistant gloves | Neoprene, nitrile/butadiene rubber, polyethylene, ethyl vinyl alcohol laminate, PVC, or vinyl gloves are recommended.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling the material. |
| Body Protection | Lab coat with full coverage clothing | A lab coat, preferably with long sleeves, should be worn to protect skin from contact with OVA.[1][2] |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of OVA is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
